Sorocein A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137460-77-6 |
|---|---|
Molecular Formula |
C39H34O8 |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol |
InChI |
InChI=1S/C39H34O8/c1-20-14-27-25-9-8-24(41)19-33(25)45-39(29-10-11-30(42)26-12-13-38(2,3)47-37(26)29)36(27)28(15-20)35-32(44)16-21(17-34(35)46-39)4-5-22-6-7-23(40)18-31(22)43/h4-13,15-19,27-28,36,40-44H,14H2,1-3H3/b5-4+ |
InChI Key |
YSIMPAVIBIIDOC-SNAWJCMRSA-N |
SMILES |
CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C=CC6=C(C=C(C=C6)O)O)C7=C8C(=C(C=C7)O)C=CC(O8)(C)C |
Isomeric SMILES |
CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)/C=C/C6=C(C=C(C=C6)O)O)C7=C8C(=C(C=C7)O)C=CC(O8)(C)C |
Canonical SMILES |
CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C=CC6=C(C=C(C=C6)O)O)C7=C8C(=C(C=C7)O)C=CC(O8)(C)C |
Synonyms |
sorocein A |
Origin of Product |
United States |
Foundational & Exploratory
Sorocein A: A Deep Dive into its Discovery and Natural Origins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorocein A, a complex prenylated flavonoid, stands as a notable example of the rich chemical diversity found within the plant kingdom. This technical guide provides a comprehensive overview of the discovery, natural sources, and initial characterization of this compound. It details the methodologies employed for its isolation and structure elucidation and summarizes the current, albeit limited, understanding of its biological activities. This document aims to serve as a foundational resource for researchers interested in the further exploration of this compound and related compounds as potential therapeutic agents.
Discovery and Natural Source
This compound was first isolated from the root bark of Sorocea bonplandii, a plant species belonging to the Moraceae family.[1] The pioneering work in the early 1990s by a team of researchers including I. Messana and F. Ferrari was instrumental in identifying this novel natural product. Subsequent studies have also reported the presence of this compound and related Diels-Alder type adducts, such as Sorocein I, L, and M, in other species of the same genus, including Sorocea ilicifolia.[1][2] The genus Sorocea is primarily found in South America and has been a source of various bioactive molecules.
Isolation and Structure Elucidation
The initial isolation of this compound from the dried root bark of Sorocea bonplandii involved a systematic extraction and chromatographic separation process. A detailed protocol, based on the available literature, is outlined below.
Experimental Protocol: Isolation of this compound
Objective: To isolate this compound from the root bark of Sorocea bonplandii.
Materials:
-
Dried and powdered root bark of Sorocea bonplandii
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane, chloroform, methanol gradients)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
Procedure:
-
Extraction: The powdered root bark is sequentially extracted with solvents of increasing polarity, typically starting with n-hexane to remove nonpolar constituents, followed by ethyl acetate and then methanol, to collect compounds of medium and high polarity, respectively.
-
Fractionation: The ethyl acetate extract, which is rich in flavonoids and other phenolic compounds, is concentrated under reduced pressure. The resulting residue is then subjected to column chromatography on silica gel.
-
Chromatographic Separation: The column is eluted with a gradient of solvents, such as a hexane-chloroform mixture, gradually increasing in polarity, followed by a chloroform-methanol gradient. Fractions are collected and monitored by TLC.
-
Purification: Fractions containing compounds with similar TLC profiles to known prenylated flavonoids are combined and further purified. This often involves repeated column chromatography on silica gel and size-exclusion chromatography on Sephadex LH-20, using methanol as the eluent, to yield pure this compound.
Structure Elucidation
The molecular structure of this compound was determined through a combination of spectroscopic techniques. Analysis of its spectral data, including Ultraviolet (UV), Infrared (IR), Mass Spectrometry (MS), and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC), allowed for the unambiguous assignment of its complex tetracyclic cage-like skeleton, which is characteristic of a Diels-Alder type adduct of a chalcone and a dehydroprenylstilbene.
Biological Activity
Initial pharmacological studies on this compound revealed its effects on smooth muscle contractions. Specifically, it was shown to have an inhibitory effect on contractions induced by various neurotransmitters in the guinea pig ileum and rat uterus.[3] This early finding suggested that this compound might interact with specific receptors or signaling pathways involved in muscle contraction.
Despite this initial report, there is a notable lack of extensive, publicly available quantitative data on the biological activities of this compound, particularly in the areas of antiplasmodial and antitrypanosomal effects, which are common for this class of compounds. This represents a significant gap in the scientific literature and a promising area for future research.
Data Summary
Due to the limited published data, a comprehensive quantitative data table cannot be constructed at this time. Future research should focus on determining key metrics such as IC50 values against various parasite strains and cancer cell lines to better understand the therapeutic potential of this compound.
Signaling Pathways and Experimental Workflows
Given the absence of detailed studies on the mechanism of action of this compound, no specific signaling pathways can be definitively illustrated. However, based on its initial pharmacological screening, a hypothetical workflow for investigating its mode of action can be proposed.
Caption: Proposed experimental workflow for this compound research.
Conclusion and Future Directions
This compound is a structurally intriguing natural product with demonstrated, yet underexplored, biological activity. This guide has synthesized the available information on its discovery and natural source, providing a detailed look at the foundational research. The primary challenge and opportunity for the scientific community is the significant lack of quantitative biological data. Future research efforts should be directed towards:
-
Comprehensive Biological Screening: Systematically evaluating the antiplasmodial, antitrypanosomal, anticancer, and other potential therapeutic activities of this compound to determine its IC50 values.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore how structural modifications impact its biological activity, potentially leading to the development of more potent and selective compounds.
The rich chemical scaffold of this compound holds considerable promise for the development of new therapeutic leads, and this guide serves as a call to action for further investigation into this fascinating molecule.
References
Sorocein A IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the currently available information on Sorocein A, a natural product of interest. While a comprehensive biological and mechanistic profile remains to be fully elucidated in publicly accessible literature, this document consolidates the established chemical identifiers for this compound.
Chemical Identification
Precise identification of a compound is critical for all research and development activities. The standardized nomenclature and registry numbers for this compound are provided below.
| Identifier | Value |
| IUPAC Name | 17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.0³,⁸.0⁹,²¹.0¹⁴,¹⁹]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol[1] |
| CAS Number | 137460-77-6[1] |
Further Research and Data Availability
Further research is required to determine the biological activity and mechanistic pathways of this compound. As new studies are published, this technical guide will be updated to reflect those findings. Researchers are encouraged to consult primary literature for any future developments regarding this compound.
References
Sorocein A: A Comprehensive Technical Review of a Biologically Active Natural Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorocein A is a complex prenylated flavonoid, a Diels-Alder type adduct, originally isolated from the root bark of Sorocea bonplandii. This technical guide provides a comprehensive review of the existing literature on this compound, covering its historical context, chemical properties, and known biological activities. The document summarizes all available quantitative data in structured tables, details experimental protocols from cited literature, and includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of this promising natural compound.
Introduction and Historical Context
This compound was first reported in the scientific literature in the early 1990s as a novel natural product isolated from Sorocea bonplandii, a plant species belonging to the Moraceae family. The initial research was conducted by a team of scientists including I. Messana, F. Ferrari, and J.B. Calixto, who were investigating the chemical constituents and pharmacological properties of plants from this genus. The discovery of this compound was part of a broader effort to identify new bioactive molecules from natural sources.
This compound belongs to a class of compounds known as Diels-Alder type adducts, which are characterized by a complex molecular architecture formed through a cycloaddition reaction of two precursor molecules. Its chemical structure was elucidated using spectroscopic techniques. The CAS Registry Number for this compound is 137460-77-6.
Chemical Properties
This compound is a structurally complex molecule with the following chemical properties:
| Property | Value | Reference |
| Molecular Formula | C39H34O8 | [1] |
| Molecular Weight | 630.7 g/mol | [1] |
| IUPAC Name | 17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.0³,⁸.0⁹,²¹.0¹⁴,¹⁹]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol | [1] |
Biological Activities and Mechanism of Action
The biological activities of this compound have been investigated in a limited number of studies. The primary reported activities are its effects on smooth muscle contraction and its cytotoxicity against cancer cells.
Pharmacological Effects on Smooth Muscle
The initial pharmacological characterization of this compound was performed on isolated rat uterus and guinea pig ileum preparations. The studies revealed that this compound acts as an antagonist for several neurotransmitter-induced contractions.[2]
Quantitative Data:
| Tissue | Agonist | This compound Activity (pA2 value) | Reference |
| Rat Uterus | Bradykinin | 4.9 | [2] |
| Rat Uterus | Acetylcholine | 5.2 | [2] |
| Guinea Pig Ileum | Acetylcholine | 5.1 | [2] |
| Guinea Pig Ileum | Histamine | 4.8 | [2] |
In the guinea pig ileum, this compound demonstrated non-competitive antagonism against bradykinin-induced contractions.[2] This suggests that this compound may interact with receptors or downstream signaling pathways involved in smooth muscle contraction.
Cytotoxic Activity
More recently, the cytotoxic effects of this compound have been evaluated against a human breast cancer cell line.
Quantitative Data:
| Cell Line | This compound Activity (IC50) | Reference |
| MDA-MB-231 (Breast Cancer) | 2.6 ± 0.3 µM | [2][3] |
The mechanism behind this cytotoxic activity has not yet been fully elucidated.
Experimental Protocols
Isolation of this compound
The following is a general outline of the isolation procedure as inferred from related studies on compounds from Sorocea. The specific details from the original isolation paper by Messana et al. are not fully available.
References
Spectral Data of Sorocein A: A Technical Guide for Researchers
Abstract
Sorocein A, a complex prenylated flavonoid, has garnered interest within the scientific community for its potential biological activities. The structural elucidation of such intricate natural products is fundamentally reliant on a suite of sophisticated spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This technical guide provides a comprehensive overview of the spectral data typically required for the unambiguous identification and characterization of this compound. While a complete, publicly available dataset for this compound is not readily accessible, this document presents a generalized framework for the acquisition and interpretation of its spectral data, complete with representative data tables and detailed, adaptable experimental protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of complex natural products.
Chemical Structure of this compound
This compound is a Diels-Alder type adduct with a molecular formula of C₃₉H₃₄O₈ and a molecular weight of 630.7 g/mol . Its complex polycyclic structure necessitates a multi-technique spectroscopic approach for complete characterization.
IUPAC Name: 17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.0³,⁸.0⁹,²¹.0¹⁴,¹⁹]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol
Spectroscopic Data
The following sections detail the types of spectral data essential for the structural elucidation of this compound. The tables below are presented with placeholder column headers to illustrate how the data would be organized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR, along with two-dimensional techniques (e.g., COSY, HSQC, HMBC), are indispensable for assigning the complex structure of this compound.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Example: 7.50 | d | 8.0 | 1H | Aromatic H |
| Example: 3.80 | s | - | 3H | OCH₃ |
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Example: 165.2 | C=O | Carbonyl C |
| Example: 130.1 | CH | Aromatic CH |
| Example: 55.4 | CH₃ | OCH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula. Fragmentation patterns observed in MS/MS spectra can offer valuable clues about the molecule's substructures.
Table 3: Representative Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | m/z (Observed) | m/z (Calculated) | Formula | Assignment |
| Example: ESI+ | TOF | 631.2225 | 631.2226 | C₃₉H₃₅O₈ | [M+H]⁺ |
| Example: ESI- | TOF | 629.2073 | 629.2074 | C₃₉H₃₃O₈ | [M-H]⁻ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.
Table 4: Representative Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Example: 3400 | Broad | O-H (Phenolic) |
| Example: 1650 | Strong | C=O (Ketone) |
| Example: 1600, 1450 | Medium | C=C (Aromatic) |
| Example: 1250 | Strong | C-O (Ether) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data for a complex polyphenol like this compound. These protocols are based on standard methodologies in natural product chemistry and should be adapted as needed for specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄; 0.5-0.7 mL). The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with key analyte resonances. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: One-dimensional carbon NMR spectra are acquired with proton decoupling. A larger spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a greater number of scans and a longer acquisition time are typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity within the molecule.
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Instrumentation: High-resolution mass spectra are typically obtained using a time-of-flight (TOF) or Orbitrap mass analyzer coupled to an electrospray ionization (ESI) source.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-1000). For structural fragmentation information, tandem mass spectrometry (MS/MS) experiments are performed by selecting the precursor ion of interest (e.g., the [M+H]⁺ or [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr), or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.
Workflow Visualization
The following diagram illustrates a general workflow for the isolation and spectral analysis of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Conclusion
The structural characterization of complex natural products like this compound is a meticulous process that relies on the synergistic application of various spectroscopic techniques. This guide provides a foundational understanding of the necessary spectral data and the methodologies for their acquisition. While specific data for this compound remains to be fully compiled in the public domain, the presented framework offers a robust starting point for researchers in the field. The detailed protocols and workflow are intended to facilitate the efficient and accurate structural elucidation of this compound and other related complex polyphenols.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorocein A is a complex prenylated flavonoid, a Diels-Alder type adduct, isolated from plants of the Sorocea genus. This technical guide provides a comprehensive overview of this compound and related natural products, with a focus on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. Among these, prenylated flavonoids from the Moraceae family have garnered significant attention due to their diverse and potent biological activities. This compound, a representative member of this class, is a structurally unique molecule with a complex caged-xanthonoid scaffold. This guide will delve into the technical details of this compound, its related compounds, and their potential as leads for drug discovery.
Chemical Properties of this compound
This compound is a chemically complex molecule with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₃₉H₃₄O₈ | [1] |
| Molecular Weight | 630.7 g/mol | [1] |
| IUPAC Name | 17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.0³,⁸.0⁹,²¹.0¹⁴,¹⁹]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol | [1] |
| Synonyms | 137460-77-6 | [1] |
Related Natural Products
This compound belongs to a class of Diels-Alder type adducts commonly found in the Moraceae family. Structurally related compounds have also been isolated from the Sorocea genus, including Sorocein I, Sorocein L, and Sorocein M.[2][3] These compounds share a common biosynthetic origin, arising from a [4+2] cycloaddition reaction between a chalcone and a dehydroprenyl polyphenol.
Biological Activities
While specific quantitative data for this compound is limited in the public domain, the class of Diels-Alder adducts from the Moraceae family is known to possess a range of biological activities, including anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Extracts from plants containing this compound and related compounds have demonstrated anti-inflammatory properties. The proposed mechanism of action for this class of compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory response.
NF-κB Signaling Pathway and Potential Inhibition by this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Cytotoxic Activity
Diels-Alder adducts from the Moraceae family have also been investigated for their potential as anticancer agents. Their cytotoxic effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. The exact molecular targets and mechanisms are still under investigation.
Experimental Protocols
Isolation and Purification of this compound
A generalized workflow for the isolation of this compound from its natural source, such as the root bark of Sorocea bonplandii, is outlined below.
Generalized Isolation Workflow for this compound
Caption: A typical workflow for the isolation and purification of this compound from a plant source.
Methodology:
-
Extraction: The dried and powdered plant material is exhaustively extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
-
Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be present in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.
-
Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and X-ray crystallography.
In Vitro Anti-inflammatory Assay (NF-κB Inhibition)
Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Assay Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After a specified incubation period, the level of NF-κB activation can be assessed using various methods, such as:
-
Western Blotting: To measure the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
-
Reporter Gene Assay: Using cells transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
ELISA: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Cell Culture: A panel of human cancer cell lines is cultured in their respective recommended media.
Assay Protocol:
-
Cells are seeded in 96-well plates and allowed to attach for 24 hours.
-
The cells are then treated with a range of concentrations of this compound for 48-72 hours.
-
After the treatment period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for a few hours.
-
Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Future Directions
This compound and its related Diels-Alder adducts represent a promising class of natural products with potential therapeutic applications. Further research is warranted to:
-
Elucidate the precise molecular targets and mechanisms of action for their anti-inflammatory and cytotoxic effects.
-
Conduct comprehensive structure-activity relationship (SAR) studies to optimize their biological activities and pharmacokinetic properties.
-
Evaluate their efficacy and safety in preclinical animal models of inflammatory diseases and cancer.
-
Develop efficient and scalable synthetic routes to enable further biological evaluation and potential clinical development.
Conclusion
This compound and its analogs are intricate natural products with significant potential for drug discovery. This technical guide has provided a summary of the current knowledge on these compounds, highlighting their chemical nature, biological activities, and the experimental approaches used for their study. It is hoped that this resource will stimulate further investigation into this fascinating class of molecules and accelerate their translation into novel therapeutic agents.
References
Preliminary Biological Screening of Sorocein A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorocein A is a complex prenylated flavonoid that has been identified in plant species of the family Moraceae. Due to its intricate chemical structure, this compound presents an interesting candidate for biological screening to uncover potential therapeutic activities. This technical guide outlines a comprehensive framework for the preliminary biological evaluation of this compound, focusing on cytotoxicity, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, hypothetical data presentation, and visualizations of experimental workflows and a potential signaling pathway are provided to serve as a blueprint for researchers initiating studies on this compound.
Introduction to this compound
This compound is a natural product with the molecular formula C₃₉H₃₄O₈.[1] It has been reported in plant species such as Sorocea bonplandii, Sorocea hilarii, and Sorocea guilleminiana.[1][2][3][4][5][6][7][8][9][10][11][12][13] The complex structure of this compound, featuring multiple phenolic and heterocyclic moieties, suggests its potential to interact with various biological targets. This guide details a standardized approach to conduct an initial biological screening of this compound.
Chemical Structure of this compound
-
Molecular Formula: C₃₉H₃₄O₈
-
Molecular Weight: 630.7 g/mol [1]
-
IUPAC Name: 17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.0³,⁸.0⁹,²¹.0¹⁴,¹⁹]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol[1]
Experimental Workflow
The preliminary biological screening of this compound can be systematically conducted by assessing its cytotoxicity, antimicrobial, and anti-inflammatory activities. The following diagram illustrates the proposed experimental workflow.
Experimental Protocols
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
-
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[14]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Antimicrobial Screening: Broth Microdilution Assay
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
This compound stock solution (in DMSO)
-
96-well plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Incubator (37°C for bacteria, 30°C for fungi)
-
Microplate reader
-
-
Procedure:
-
Dispense 100 µL of broth into each well of a 96-well plate.
-
Perform serial two-fold dilutions of this compound across the plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Add 10 µL of the standardized microbial inoculum to each well.[17]
-
Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubate for 18-24 hours for bacteria and 24-48 hours for fungi.[15]
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring absorbance at 600 nm.
-
Anti-inflammatory Screening: COX Inhibition Assay
This assay evaluates the ability of this compound to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.[18][19][20]
-
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
COX assay buffer
-
Heme cofactor
-
Fluorometric probe (e.g., ADHP)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black opaque plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing COX assay buffer, heme, and the fluorometric probe.
-
Add the COX-1 or COX-2 enzyme to the designated wells.
-
Add various concentrations of this compound or the control inhibitor to the wells and incubate for 10-15 minutes at 25°C.[21]
-
Initiate the reaction by adding arachidonic acid to all wells.[22]
-
Measure the fluorescence kinetically for 5-10 minutes (Ex/Em = 535/587 nm).[21]
-
Calculate the rate of reaction and determine the percent inhibition of COX activity by this compound.
-
Hypothetical Data Presentation
The following tables present example data to illustrate the potential outcomes of the described assays. These are not actual experimental results for this compound.
Table 1: Hypothetical Cytotoxicity of this compound (IC50 in µM)
| Cell Line | This compound (IC50 µM) | Doxorubicin (Positive Control) |
| HeLa (Cervical Cancer) | 15.2 ± 1.8 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 28.5 ± 3.1 | 1.2 ± 0.2 |
| MCF-7 (Breast Cancer) | 19.8 ± 2.5 | 0.9 ± 0.1 |
| HEK293 (Normal Kidney) | > 100 | 5.6 ± 0.7 |
Table 2: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)
| Microorganism | This compound (MIC µg/mL) | Ciprofloxacin (Positive Control) | Fluconazole (Positive Control) |
| Staphylococcus aureus | 16 | 0.5 | N/A |
| Escherichia coli | 64 | 0.25 | N/A |
| Pseudomonas aeruginosa | >128 | 1 | N/A |
| Candida albicans | 32 | N/A | 2 |
Table 3: Hypothetical Anti-inflammatory Activity of this compound (% Inhibition at 50 µM)
| Enzyme | This compound (% Inhibition) | SC-560 (Positive Control) | Celecoxib (Positive Control) |
| COX-1 | 35.6 ± 4.2% | 92.1 ± 2.5% | 15.3 ± 1.9% |
| COX-2 | 78.9 ± 6.7% | 25.4 ± 3.1% | 95.8 ± 1.8% |
Hypothetical Signaling Pathway Modulation
Natural products with anti-inflammatory and cytotoxic properties often modulate key signaling pathways such as the NF-κB pathway. The NF-κB pathway is crucial in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[23][24][25][26] The diagram below illustrates a hypothetical mechanism by which this compound might exert its effects through inhibition of the canonical NF-κB signaling pathway.
Conclusion
This technical guide provides a foundational framework for conducting the preliminary biological screening of this compound. The detailed protocols for cytotoxicity, antimicrobial, and anti-inflammatory assays, along with illustrative data and workflow visualizations, offer a comprehensive starting point for researchers. The presented hypothetical data suggests that this compound could possess selective COX-2 inhibitory and moderate antimicrobial and cytotoxic activities. Further investigation into its mechanism of action, potentially involving pathways like NF-κB, is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | C39H34O8 | CID 6443653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sorocea bonplandii (Bonpland's sorocea, Bonpland sorocea, Sorocea bonplandii) - Uses, Benefits & Common Names [selinawamucii.com]
- 3. Sorocea - Wikipedia [en.wikipedia.org]
- 4. Sorocea guilleminiana - Wikipedia [en.wikipedia.org]
- 5. Sorocea bonplandii — Jardim Botânico José do Canto [josedocanto.com]
- 6. Sorocea bonplandii - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 7. Sorocea hilarii Gaudich. (World flora) - Pl@ntNet identify [identify.plantnet.org]
- 8. Sorocea guilleminiana Gaudich. [plantgenera.org]
- 9. Sorocea hilarii Gaudich. (World flora) - Pl@ntNet identify [identify.plantnet.org]
- 10. Sorocea guilleminiana | International Plant Names Index [ipni.org]
- 11. embrapa.br [embrapa.br]
- 12. arvoresdobiomacerrado.com.br [arvoresdobiomacerrado.com.br]
- 13. smastr16.blob.core.windows.net [smastr16.blob.core.windows.net]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. interchim.fr [interchim.fr]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. assaygenie.com [assaygenie.com]
- 22. abcam.com [abcam.com]
- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols for Sorocein A Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorocein A is a complex prenylated flavonoid isolated from the root bark of plants of the Sorocea genus, notably Sorocea bonplandii. This document provides a detailed protocol for the extraction and purification of this compound, compiled from available scientific literature. The methodologies outlined below are intended to serve as a guide for researchers aiming to isolate this compound for further study and drug development applications. While a complete, unified protocol with comprehensive quantitative data for this compound is not available in a single source, this document synthesizes the most relevant published methods to provide a robust starting point for laboratory work.
Data Presentation
Currently, there is a lack of published, consolidated quantitative data for the entire extraction and purification process of this compound. The following table provides a template for researchers to record their own experimental data for process optimization and validation.
| Purification Step | Starting Material (g) | Fraction/Eluate Volume (mL) | Yield of this compound (mg) | Purity of this compound (%) | Method of Analysis |
| Crude Acetone Extract | 550 (Dry Root Bark) | - | Data to be determined | Data to be determined | HPLC, LC-MS |
| Silica Gel Chromatography | From previous step | Specify fraction(s) | Data to be determined | Data to be determined | TLC, HPLC |
| Preparative TLC | From previous step | - | Data to be determined | Data to be determined | HPLC |
| Preparative HPLC | From previous step | Specify fraction(s) | Data to be determined | Data to be determined | HPLC, NMR |
Experimental Protocols
The following protocols are based on methods used for the isolation of this compound and related compounds from Sorocea bonplandii root bark.
Preparation of Plant Material
-
Obtain the root bark of Sorocea bonplandii.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Once thoroughly dried, finely cut or grind the root bark into a coarse powder to increase the surface area for extraction.
Extraction
A sequential extraction process is recommended to remove non-polar compounds before extracting the more polar this compound.
-
Hexane Extraction (Defatting):
-
Macerate 550 g of the dried, powdered root bark in 2.3 L of n-hexane at room temperature.
-
Stir the mixture periodically for 24 hours.
-
Filter the mixture and collect the plant material.
-
Repeat the n-hexane extraction two more times with fresh solvent.
-
Discard the n-hexane extracts (or reserve for other studies).
-
-
Benzene Extraction (Optional Intermediate Step):
-
Following the hexane extraction, macerate the plant material in 2.3 L of benzene at room temperature.
-
Stir periodically for 24 hours.
-
Filter and collect the plant material.
-
Repeat the benzene extraction two more times.
-
The benzene extract can be concentrated to yield a residue, though this compound is expected to have low solubility in this solvent.
-
-
Acetone or Methanol Extraction (Primary Extraction of this compound):
-
Macerate the defatted plant material in 2.4 L of acetone (or methanol) at room temperature.[1]
-
Stir the mixture periodically for three days.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the acetone (or methanol) extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract. From 550 g of dried root bark, approximately 20.3 g of acetone extract can be expected.[1]
-
Purification
A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract.
3.1. Silica Gel Column Chromatography (Initial Fractionation)
-
Prepare a silica gel (e.g., 250 g) column using a suitable solvent such as n-hexane.
-
Adsorb the crude acetone extract (20.3 g) onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate. The following gradient has been used for related compounds:[1]
-
n-hexane
-
n-hexane : ethyl acetate (9:1)
-
n-hexane : ethyl acetate (8.5:1.5)
-
n-hexane : ethyl acetate (8:2)
-
n-hexane : ethyl acetate (7:3)
-
n-hexane : ethyl acetate (3:2)
-
n-hexane : ethyl acetate (1:1)
-
ethyl acetate
-
-
Collect fractions of the eluate and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar profile on TLC. This compound and related compounds are expected to elute in the more polar fractions (e.g., n-hexane : ethyl acetate 8:2).
3.2. Preparative Thin Layer Chromatography (TLC) (Intermediate Purification)
-
Further purify the fractions containing the compounds of interest using preparative TLC.
-
Apply the concentrated fraction onto a preparative silica gel TLC plate.
-
Develop the plate using a solvent system such as benzene : ether (5:1) or n-hexane : acetone (2:1).[1]
-
Visualize the separated bands under UV light.
-
Scrape the silica gel corresponding to the band of interest and elute the compound with a suitable solvent (e.g., ethyl acetate or acetone).
-
Filter and evaporate the solvent to obtain the semi-purified compound.
3.3. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Perform final purification using preparative HPLC.
-
A silica column (e.g., Senshu Pak SSC Silica 4251-N, 100 x 250 mm) can be used.[1]
-
Use a mobile phase such as chloroform : ethyl acetate (6:1).[1]
-
Inject the semi-purified sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.[1]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many flavonoids are known to interact with key cellular signaling cascades, particularly those involved in inflammation. The diagram below illustrates a generalized inflammatory signaling pathway that could be a target for this compound's activity. Further research is required to confirm the specific interactions of this compound within these pathways.
Caption: Potential inflammatory signaling pathways targeted by this compound.
References
High-performance liquid chromatography (HPLC) method for Sorocein A
An advanced High-Performance Liquid Chromatography (HPLC) method has been meticulously developed for the quantification of Sorocein A, a complex polyphenol of significant interest to researchers in natural product chemistry and drug development. Due to the absence of a standardized public method, this application note provides a comprehensive, robust, and reproducible protocol designed to facilitate the accurate analysis of this compound in various sample matrices. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound Analysis
This compound is a natural product with a complex polyphenolic structure, making its accurate quantification challenging. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for such compounds due to its high resolution, sensitivity, and specificity.[1][2] The method detailed below utilizes reversed-phase chromatography, which is ideal for separating moderately polar to nonpolar compounds like this compound.
Proposed HPLC Method Parameters
Based on the chemical properties of this compound and established methods for similar polyphenolic and flavonoid compounds, the following HPLC parameters are proposed for optimal separation and quantification.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode Array Detector (DAD) at 280 nm |
| Run Time | 35 minutes |
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas for at least 15 minutes using a sonicator or vacuum filtration.
-
Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas for at least 15 minutes.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the primary stock solution with the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B).
Sample Preparation Protocol
The following is a general protocol for the extraction of this compound from a plant matrix. This may need to be optimized depending on the specific sample type.
-
Homogenization: Weigh 1 gram of the dried and powdered sample material into a centrifuge tube.
-
Extraction: Add 10 mL of methanol to the tube. Vortex for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction. Combine the supernatants.
-
Evaporation: Evaporate the combined methanolic extracts to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract with 1 mL of the initial mobile phase composition.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[3]
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (initial mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent (typically methanol or acetonitrile).
Data Analysis
-
Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the reference standard.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes in the HPLC analysis of this compound.
Caption: Workflow for this compound Sample Preparation.
Caption: HPLC Analysis and Quantification Logic.
References
- 1. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY [scielo.org.bo]
- 3. Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts - Impact Statement - Research | College of Agricultural & Environmental Sciences [caes.uga.edu]
Application Notes and Protocols for the NMR Analysis of Sorocein A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorocein A is a complex prenylated flavonoid, a Diels-Alder type adduct, isolated from plants of the Sorocea genus. Its intricate structure and potential biological activities make it a subject of interest for natural product chemists and drug discovery researchers. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of such complex molecules. These application notes provide a comprehensive overview and detailed protocols for the NMR analysis of this compound.
Structure of this compound
This compound possesses a molecular formula of C₃₉H₃₄O₈ and a molecular weight of 630.7 g/mol .[1] The IUPAC name is 17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.0³,⁸.0⁹,²¹.0¹⁴,¹⁹]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol.[1] The complex polycyclic structure necessitates a full suite of 1D and 2D NMR experiments for complete structural assignment and characterization.
Quantitative NMR Data
A complete set of assigned ¹H and ¹³C NMR data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the expected chemical shifts for the core structure. Note: As the complete experimental NMR data for this compound from a peer-reviewed source is not publicly available, these tables are illustrative and would need to be populated with experimental data upon isolation and analysis of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (Illustrative)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | |||
| H-2 | |||
| ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Illustrative)
| Position | Chemical Shift (δ) ppm |
| C-1 | |
| C-2 | |
| ... |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible NMR data. The following sections outline the recommended procedures for the NMR analysis of this compound.
Sample Preparation
-
Isolation and Purification: Isolate this compound from the plant source (e.g., Sorocea bonplandii) using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to achieve high purity (>95%).
-
Solvent Selection: Choose a suitable deuterated solvent for NMR analysis. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are common choices for flavonoids. The choice of solvent can affect chemical shifts, so consistency is key.
-
Sample Concentration: Prepare a solution of this compound at a concentration of 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent.
-
Filtration: Filter the sample solution through a glass wool plug or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ 0.00 ppm).
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural analysis of this compound. All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
2.1. 1D NMR Experiments
-
¹H NMR (Proton): This is the fundamental experiment to determine the number of different proton environments and their integrations.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR (Carbon-13): This experiment provides information on the number of non-equivalent carbons.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
Pulse Angles: 135° for DEPT-135 (CH and CH₃ positive, CH₂ negative) and 90° for DEPT-90 (only CH signals visible).
-
2.2. 2D NMR Experiments
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.
-
Pulse Sequence: Gradient-selected COSY (gCOSY).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 2-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
Pulse Sequence: Gradient-selected HSQC with sensitivity enhancement.
-
Spectral Width: 12-16 ppm (¹H) and 180-220 ppm (¹³C).
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 4-16 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Sequence: Gradient-selected HMBC.
-
Spectral Width: 12-16 ppm (¹H) and 200-250 ppm (¹³C).
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 8-32 per increment.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is essential for determining the stereochemistry and 3D conformation of the molecule.
-
Pulse Sequence: Gradient-selected NOESY or ROESY.
-
Mixing Time: 300-800 ms for NOESY, 150-300 ms for ROESY.
-
Number of Scans: 8-32 per increment.
-
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.
-
Phase Correction: Manually or automatically correct the phase of the spectra.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify and integrate all peaks in the ¹H NMR spectrum.
-
Structural Elucidation:
-
Use the ¹H and ¹³C NMR data to determine the number and types of protons and carbons.
-
Analyze the COSY spectrum to establish proton-proton connectivity within spin systems.
-
Use the HSQC spectrum to assign protons to their directly attached carbons.
-
Analyze the HMBC spectrum to connect the different spin systems and to assign quaternary carbons.
-
Use the NOESY/ROESY spectrum to determine the relative stereochemistry.
-
Visualizations
Experimental Workflow
Caption: Workflow for the NMR analysis of this compound.
Hypothetical Signaling Pathway Inhibition by this compound
Given that many prenylated flavonoids exhibit anti-inflammatory and anti-cancer activities, a hypothetical signaling pathway that this compound might inhibit is the NF-κB pathway, a key regulator of inflammation and cell survival.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
Application Notes and Protocols: In Vitro Cell-Based Assays for Sorocein A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorocein A is a prenylated flavonoid isolated from plants of the Sorocea genus. While specific biological data on this compound is limited, extracts from Sorocea species, such as Sorocea guilleminiana and Sorocea hilarii, have demonstrated notable cytotoxic, anti-inflammatory, and wound-healing properties.[1][2][3] The broader class of prenylated flavonoids is recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[4][5][6][7][8] These findings suggest that this compound holds significant potential as a therapeutic agent.
These application notes provide detailed protocols for a panel of in vitro cell-based assays to characterize the cytotoxic and anti-inflammatory activities of this compound.
Assessment of Cytotoxic Activity
To determine the potential of this compound as an anticancer agent, its cytotoxic effects can be evaluated against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in a complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Data Presentation: Cytotoxicity of this compound
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| HeLa | 25.3 | 0.8 |
| A549 | 42.1 | 1.2 |
| MCF-7 | 18.9 | 0.5 |
Evaluation of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound can be investigated by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
Objective: To quantify the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known inhibitor and LPS).
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by this compound.
Data Presentation: Inhibition of Nitric Oxide Production by this compound
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control | - | 1.2 ± 0.2 | - |
| LPS (1 µg/mL) | - | 35.6 ± 2.1 | 0 |
| This compound + LPS | 10 | 24.3 ± 1.8 | 31.7 |
| This compound + LPS | 25 | 15.1 ± 1.5 | 57.6 |
| This compound + LPS | 50 | 8.9 ± 1.1 | 74.9 |
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Workflow for this compound bioactivity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Sorocea guilleminiana Gaudich.: Wound healing activity, action mechanisms, and chemical characterization of the leaf infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A systematic review on biological activities of prenylated flavonoids. (2014) | Xi Chen | 205 Citations [scispace.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Cytotoxicity Testing of Sorafenib on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. Its mechanism of action involves the inhibition of several key kinases involved in tumor cell proliferation and angiogenesis. Sorafenib targets the RAF/MEK/ERK signaling pathway, as well as receptor tyrosine kinases such as vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptor (PDGFR-β), c-KIT, and Flt-3. By inhibiting these pathways, Sorafenib can induce apoptosis and reduce tumor growth. These application notes provide a summary of the cytotoxic effects of Sorafenib on various cancer cell lines and detailed protocols for assessing its in vitro efficacy.
Data Presentation: Cytotoxicity of Sorafenib on Various Cancer Cell Lines
The cytotoxic effect of Sorafenib is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Sorafenib can vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HepG2 | Hepatocellular Carcinoma | 2.3 - 7.10 | 72 |
| Huh7 | Hepatocellular Carcinoma | 11.03 | 72 |
| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 | Not Specified |
| MDA-MB-231 | Breast Cancer | 2.6 | Not Specified |
| MG63 | Osteosarcoma | 2.793 | 72 |
| U2OS | Osteosarcoma | 4.677 | 72 |
| SAOS-2 | Osteosarcoma | 3.943 | 72 |
| KHOS | Osteosarcoma | 2.417 | 72 |
| HOS | Osteosarcoma | 4.784 | 72 |
| SJSA-1 | Osteosarcoma | 4.511 | 72 |
| MNNG-HOS | Osteosarcoma | 4.814 | 72 |
| PC3 | Prostate Cancer | ~2.5 | 72 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sorafenib (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Sorafenib in complete medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of the Sorafenib dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Sorafenib concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of Sorafenib concentration to determine the IC50 value.
-
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell lines
-
Sorafenib
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Sorafenib for the desired time. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
-
Staining:
-
Determine the cell density and resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Application Notes and Protocols for Anti-inflammatory Assays of Sorocein A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Currently, there is a lack of publicly available data on the specific anti-inflammatory properties and associated quantitative data for Sorocein A. Therefore, this document provides a comprehensive set of application notes and standardized protocols for a panel of common and robust anti-inflammatory assays. These assays are highly relevant for characterizing the potential anti-inflammatory activity of novel compounds like this compound. The data tables provided are templates to guide researchers in presenting their experimental findings.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is a critical area of pharmaceutical research. This compound, a natural product, represents a potential candidate for investigation. This document outlines key in vitro and in vivo assays to elucidate the anti-inflammatory profile of a test compound such as this compound.
The protocols herein describe methods to assess a compound's ability to modulate key inflammatory pathways and mediators, including cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, a standard in vivo model of acute inflammation, the carrageenan-induced paw edema assay, is detailed.
Key Inflammatory Signaling Pathways
Understanding the molecular pathways that a compound may target is crucial for mechanism of action studies. Two of the most important signaling cascades in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1][4] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1]
MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of inflammation, controlling the production of inflammatory mediators and cellular stress responses.[2][3] It comprises several parallel cascades, including the ERK, JNK, and p38 MAPK pathways.
In Vitro Anti-inflammatory Assays
In vitro assays are essential for the initial screening and mechanism of action studies of potential anti-inflammatory compounds.
Cyclooxygenase (COX-2) Inhibition Assay
Application Note: This assay determines the ability of a test compound to inhibit the activity of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5][6] A fluorometric or colorimetric approach can be used.[6][7][8]
Experimental Workflow:
Protocol:
-
Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and a positive control inhibitor (e.g., celecoxib).[6]
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Assay Procedure:
-
To a 96-well plate, add the assay buffer.
-
Add the test compound dilutions or positive control.
-
Add the COX-2 enzyme solution to all wells except the blank.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction.
-
-
Detection: Measure the product formation using a suitable detection method (e.g., ELISA for PGF2α or a fluorometric probe).[5][6]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
Data Presentation:
| Concentration of this compound (µM) | COX-2 Activity (RFU or OD) | % Inhibition |
| Vehicle Control | Value | 0 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Positive Control (e.g., Celecoxib) | Value | Value |
| IC50 (µM) | \multicolumn{2}{c | }{Calculated Value} |
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Application Note: This assay measures the inhibitory effect of a test compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[9][10][11] The murine macrophage cell line RAW 264.7 is commonly used.[9][10] Nitrite, a stable product of NO, is measured using the Griess reagent.[9][11]
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in complete medium.[9]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours.[11]
-
Treatment:
-
Nitrite Measurement (Griess Assay):
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by this compound.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (untreated cells) | Value | N/A |
| LPS (1 µg/mL) | Value | 0 |
| LPS + this compound (Conc. 1) | Value | Value |
| LPS + this compound (Conc. 2) | Value | Value |
| LPS + this compound (Conc. 3) | Value | Value |
| LPS + Dexamethasone (Positive Control) | Value | Value |
| IC50 (µM) | \multicolumn{2}{c | }{Calculated Value} |
Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay
Application Note: This assay quantifies the effect of a test compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages or other relevant immune cells.[13] The concentration of these cytokines in the cell culture supernatant is typically measured by Enzyme-Linked Immunosorbent Assay (ELISA).[14]
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the Nitric Oxide Production Assay (steps 1-3).
-
ELISA for TNF-α and IL-6:
-
Use commercially available ELISA kits for human or murine TNF-α and IL-6.
-
Follow the manufacturer's instructions, which typically involve:
-
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage inhibition of cytokine production by this compound.
Data Presentation:
Table 3a: Inhibition of TNF-α Production
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition |
|---|---|---|
| Control (untreated cells) | Value | N/A |
| LPS (1 µg/mL) | Value | 0 |
| LPS + this compound (Conc. 1) | Value | Value |
| LPS + this compound (Conc. 2) | Value | Value |
| LPS + this compound (Conc. 3) | Value | Value |
| IC50 (µM) | \multicolumn{2}{c|}{Calculated Value} |
Table 3b: Inhibition of IL-6 Production
| Treatment | IL-6 Concentration (pg/mL) | % Inhibition |
|---|---|---|
| Control (untreated cells) | Value | N/A |
| LPS (1 µg/mL) | Value | 0 |
| LPS + this compound (Conc. 1) | Value | Value |
| LPS + this compound (Conc. 2) | Value | Value |
| LPS + this compound (Conc. 3) | Value | Value |
| IC50 (µM) | \multicolumn{2}{c|}{Calculated Value} |
In Vivo Anti-inflammatory Assay
In vivo models are crucial for evaluating the systemic anti-inflammatory efficacy of a compound.[15]
Carrageenan-Induced Paw Edema in Rodents
Application Note: This is a widely used and well-characterized model of acute inflammation.[16][17][18] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).[18][19] The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.
Experimental Workflow:
Protocol:
-
Animals: Use rats or mice of a specific strain and weight range. Acclimatize the animals before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (e.g., vehicle control, this compound at different doses, positive control like indomethacin).
-
Administer the test compound or controls via an appropriate route (e.g., oral or intraperitoneal) at a specified time before carrageenan injection.[19]
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Vehicle Control | - | Value | 0 |
| This compound | Dose 1 | Value | Value |
| This compound | Dose 2 | Value | Value |
| This compound | Dose 3 | Value | Value |
| Indomethacin (Positive Control) | 10 | Value | Value |
Conclusion
The assays and protocols detailed in this document provide a robust framework for the initial characterization of the anti-inflammatory potential of this compound or any novel compound. By systematically evaluating its effects on key inflammatory enzymes, mediators, and in a relevant in vivo model, researchers can gain valuable insights into its efficacy and potential mechanism of action. This information is critical for guiding further preclinical and clinical development.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]
- 12. 3.15. Nitric Oxide (NO) Production in RAW264.7 Macrophages [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]
Enzyme Inhibition Kinetics with Sorocein A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorocein A, a natural product isolated from plants of the Sorocea genus, belongs to the flavonoid family, a class of compounds known for a wide range of biological activities, including enzyme inhibition. While specific quantitative data on the enzyme inhibition kinetics of this compound is limited in publicly available literature, this document provides an overview of the known pharmacological activities of this compound and related compounds from the Moraceae family. Furthermore, it offers detailed, generalized protocols for determining enzyme inhibition kinetics, which can be adapted for the study of this compound and similar natural products.
Introduction to this compound and Flavonoids as Enzyme Inhibitors
Flavonoids, a diverse group of polyphenolic compounds found in plants, are recognized for their potential to modulate the activity of various enzymes, making them promising candidates for drug development. This compound is a prenylated flavonoid that has been isolated from species such as Sorocea bonplandii. The Moraceae family, to which Sorocea belongs, is a rich source of bioactive compounds, including flavonoids that have demonstrated inhibitory activity against enzymes like tyrosinase and α-glucosidase.[1][2]
While detailed kinetic studies on this compound are scarce, one study has reported its pharmacological effects, noting a non-competitive antagonism of bradykinin-induced contractions in the guinea pig ileum.[3] This suggests that this compound may interact with enzymes or receptors involved in smooth muscle contraction signaling pathways. Further research is required to identify the specific enzyme targets of this compound and to quantify its inhibitory potency.
Potential Enzyme Targets for Flavonoids from the Moraceae Family
Research on various members of the Moraceae family has revealed inhibitory activity against several enzymes. This suggests potential areas of investigation for this compound.
| Enzyme Target | Potential Therapeutic Area | Reference |
| Tyrosinase | Hyperpigmentation, Skin whitening | [1][4] |
| α-Glucosidase | Diabetes | [2] |
| α-Amylase | Diabetes | [2] |
| Cholinesterases | Neurodegenerative diseases |
Known Pharmacological Activity of this compound
| Agonist | Tissue | Effect of this compound | Antagonism Type |
| Bradykinin | Guinea Pig Ileum | Antagonized BK-induced contraction | Non-competitive |
| Acetylcholine | Rat Uterus | Parallel rightward shift of dose-response curve | Competitive (inferred) |
| Acetylcholine | Guinea Pig Ileum | Parallel rightward shift of dose-response curve | Competitive (inferred) |
| Histamine | Guinea Pig Ileum | Parallel rightward shift of dose-response curve | Competitive (inferred) |
Table based on findings from a study on the pharmacological analysis of this compound.[3]
Experimental Protocols
The following are generalized protocols for determining the enzyme inhibition kinetics of a test compound like this compound. These should be optimized for the specific enzyme and substrate being investigated.
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a common method for assessing enzyme inhibition by monitoring the change in absorbance of a substrate or product.
Materials:
-
Enzyme of interest (e.g., tyrosinase, α-glucosidase)
-
Substrate (e.g., L-DOPA for tyrosinase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
This compound (or test compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (specific to the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of this compound to the wells. Include a control group with solvent only.
-
Pre-incubate the enzyme with this compound for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately measure the absorbance at a specific wavelength at regular intervals using a microplate reader.
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Determination of Inhibition Type (Kinetic Studies)
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay is performed with varying concentrations of both the substrate and the inhibitor.
Procedure:
-
Follow the general assay protocol (4.1).
-
For each concentration of this compound (including zero), perform the assay with a range of substrate concentrations.
-
Calculate the initial reaction velocities (V₀) for all combinations of substrate and inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.
Hypothetical Signaling Pathway
Based on the known activities of flavonoids and the reported effects of this compound on smooth muscle contraction, a hypothetical signaling pathway involving inhibition of an enzyme is presented below. This is a generalized representation and requires experimental validation.
Conclusion
This compound presents an interesting natural product for further investigation into its enzyme inhibitory properties. While current literature lacks specific kinetic data, the established protocols and the known activities of related compounds provide a solid foundation for future research. The methodologies outlined in this document can guide researchers in elucidating the specific enzyme targets, potency, and mechanism of action of this compound, which will be crucial for evaluating its therapeutic potential.
References
- 1. Moraceae Plants with Tyrosinase Inhibitory Activity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purerims.smu.ac.za [purerims.smu.ac.za]
- 3. Pharmacological analysis of the methanolic extract and this compound, a new Diels-Alder compound isolated from the roots of Sorocea bonplandii Bailon in the isolated rat uterus and guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Sorocein A Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorocein A is a natural product with potential therapeutic applications. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models of inflammation, autoimmune disease, and cancer. The following sections outline the necessary experimental workflows, data presentation strategies, and detailed methodologies to guide researchers in their preclinical studies.
Hypothesized Signaling Pathway of this compound
To guide the experimental design and selection of relevant biomarkers, we hypothesize that this compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and cancer progression. A potential mechanism of action involves the inhibition of the NF-κB and MAPK signaling cascades, which are critical regulators of inflammatory responses and cell survival.
Caption: Hypothesized mechanism of this compound action.
Animal Models for Efficacy Studies
The choice of an appropriate animal model is crucial for preclinical evaluation.[1] We recommend the following well-established models for assessing the anti-inflammatory, anti-arthritic, and anti-cancer properties of this compound.
Lipopolysaccharide (LPS)-Induced Acute Inflammation Model
This model is used to evaluate the acute anti-inflammatory activity of a compound.
Experimental Workflow:
Caption: Workflow for LPS-induced acute inflammation model.
Protocol:
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: House animals for at least 7 days under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle control
-
This compound (low dose)
-
This compound (medium dose)
-
This compound (high dose)
-
Positive control (e.g., Dexamethasone)
-
-
Treatment: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before LPS injection.
-
Induction: Inject LPS (1 mg/kg, i.p.) to induce inflammation.
-
Sample Collection: Collect blood samples at 2, 6, and 24 hours post-LPS injection. Euthanize mice at 24 hours and collect lung and liver tissues.
-
Outcome Measures:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.
-
Perform histological analysis of lung and liver tissues for inflammatory cell infiltration.
-
Assess myeloperoxidase (MPO) activity in tissue homogenates as a marker of neutrophil infiltration.
-
Data Presentation:
| Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h | Serum IL-6 (pg/mL) at 6h | Lung MPO Activity (U/g tissue) |
| Vehicle Control | - | |||
| This compound | Low | |||
| This compound | Medium | |||
| This compound | High | |||
| Dexamethasone | 10 |
Collagen-Induced Arthritis (CIA) Model in Mice
This model is a widely used preclinical model for rheumatoid arthritis.[2]
Experimental Workflow:
Caption: Workflow for the collagen-induced arthritis model.
Protocol:
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Immunization:
-
Day 0: Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Day 21: Administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment: Begin treatment with this compound or a vehicle control from the day of the booster injection (or upon onset of clinical signs) and continue daily until the end of the study.
-
Clinical Assessment: Monitor mice for signs of arthritis (redness, swelling) and score each paw on a scale of 0-4. Measure paw thickness using a caliper.
-
Termination and Analysis: At day 42, euthanize the mice.
-
Collect hind paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Collect blood for measurement of serum anti-CII antibody levels and inflammatory cytokines.
-
Data Presentation:
| Group | Dose (mg/kg/day) | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) | Serum Anti-CII IgG (U/mL) |
| Vehicle Control | - | |||
| This compound | Low | |||
| This compound | Medium | |||
| This compound | High | |||
| Methotrexate | 1 |
Human Tumor Xenograft Model
This model is used to evaluate the anti-cancer efficacy of a compound on human tumors grown in immunodeficient mice.[3]
Experimental Workflow:
Caption: Workflow for the human tumor xenograft model.
Protocol:
-
Animals: Nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.[3]
-
Cell Line: Choose a human cancer cell line of interest (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups. Administer this compound or vehicle daily via an appropriate route.
-
Monitoring: Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²). Monitor body weight as an indicator of toxicity.
-
Termination and Analysis: Euthanize mice when tumors in the control group reach the maximum allowed size or after a predetermined treatment period.
-
Excise tumors and measure their weight.
-
Perform immunohistochemistry (IHC) on tumor sections to analyze markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Data Presentation:
| Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Mean Tumor Weight at Day 21 (g) | % Tumor Growth Inhibition |
| Vehicle Control | - | 0 | ||
| This compound | Low | |||
| This compound | Medium | |||
| This compound | High | |||
| Standard Chemotherapy | Varies |
Dose-Response Relationship
Determining the dose-response relationship is a critical aspect of preclinical efficacy studies.
Caption: Logical workflow for dose-response analysis.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in various disease models. The selection of the animal model and the specific experimental protocols should be guided by the initial in vitro findings and the therapeutic indication being investigated. Rigorous experimental design, careful execution, and thorough data analysis are essential for obtaining reliable and translatable results.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Models of Human Autoimmune Diseases: Essential Tools That Require the Proper Controls | PLOS Biology [journals.plos.org]
- 3. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Sorocein A: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorocein A is a complex prenylated flavonoid, a natural product isolated from plants of the Sorocea genus, including Sorocea bonplandii, Sorocea hilarii, and Sorocea guilleminiana. Natural products are a rich source of bioactive compounds for drug discovery, and molecules with intricate structures like this compound often exhibit significant pharmacological activities. While research on this compound is still emerging, this document provides an overview of its potential applications in drug discovery and development, along with generalized protocols for assessing its biological activities.
Chemical Structure:
-
Molecular Formula: C₃₉H₃₄O₈
-
Molecular Weight: 630.7 g/mol
-
IUPAC Name: 17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.0³,⁸.0⁹,²¹.0¹⁴,¹⁹]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol
Potential Therapeutic Applications
Based on the activities of structurally related flavonoids and compounds from the Sorocea genus, this compound is a candidate for investigation in the following areas:
-
Anticancer Activity: Many flavonoids have demonstrated cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: Flavonoids are well-known for their ability to modulate inflammatory pathways.
Data Presentation
Currently, there is a lack of publicly available quantitative data (e.g., IC₅₀ values) specifically for this compound's anticancer and anti-inflammatory activities. The following tables are provided as templates for researchers to populate as data becomes available through experimentation.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Method | Reference |
| e.g., MCF-7 | Breast Cancer | Data not available | MTT Assay | |
| e.g., A549 | Lung Cancer | Data not available | MTT Assay | |
| e.g., HeLa | Cervical Cancer | Data not available | MTT Assay | |
| e.g., HT-29 | Colon Cancer | Data not available | MTT Assay |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | IC₅₀ (µM) | Key Parameters Measured | Reference |
| e.g., Nitric Oxide Inhibition | e.g., RAW 264.7 | Data not available | Nitrite concentration | |
| e.g., COX-2 Inhibition | e.g., THP-1 | Data not available | PGE₂ production |
Experimental Protocols
The following are detailed, generalized protocols for assessing the cytotoxicity and anti-inflammatory effects of novel compounds like this compound.
Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4][5][6][7]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory Activity Assessment by Nitric Oxide Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The Griess assay is used to quantify nitrite, a stable product of NO.[1][8][9][10][11]
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound.
-
Pre-incubate the cells with this compound for 1 hour.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition using the formula: % Inhibition = [(NO in LPS-stimulated cells) - (NO in treated cells)] / (NO in LPS-stimulated cells) x 100
-
Determine the IC₅₀ value for NO inhibition.
-
Investigation of Signaling Pathways
The anticancer and anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways. For this compound, the NF-κB and MAPK signaling pathways are plausible targets for investigation.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition is a key target for anti-inflammatory and anticancer drug development.
Experimental Approach: Western Blot for NF-κB p65 Translocation
This method assesses the ability of this compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated cells.[2][3][12]
Protocol:
-
Cell Treatment and Lysis:
-
Treat RAW 264.7 cells with this compound and/or LPS as described in the NO inhibition assay.
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol to separate the nuclear and cytoplasmic fractions.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to ensure proper fractionation.
-
Data Analysis:
-
Quantify the band intensities using densitometry software. A decrease in nuclear p65 and a corresponding increase in cytoplasmic p65 in this compound-treated, LPS-stimulated cells would indicate inhibition of NF-κB translocation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cell proliferation. Key proteins in this pathway include ERK, JNK, and p38.
Experimental Approach: Western Blot for Phosphorylated MAPK Proteins
This method determines if this compound affects the phosphorylation (activation) of ERK, JNK, and p38 in response to a stimulus like LPS.
Protocol:
-
Follow the same general procedure as the Western Blot for NF-κB, but use whole-cell lysates.
-
Use primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38).
-
Also, probe separate blots with antibodies for the total forms of ERK, JNK, and p38 to normalize the data.
Data Analysis:
-
A decrease in the ratio of phosphorylated protein to total protein in this compound-treated cells would suggest inhibition of the MAPK pathway.
Conclusion
This compound represents a promising, yet underexplored, natural product for drug discovery. Its complex flavonoid structure suggests potential anticancer and anti-inflammatory activities. The protocols outlined in this document provide a framework for the systematic evaluation of these activities and for elucidating the underlying molecular mechanisms. Further research is warranted to isolate sufficient quantities of this compound and to perform comprehensive in vitro and in vivo studies to validate its therapeutic potential.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. broadpharm.com [broadpharm.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
Troubleshooting & Optimization
Technical Support Center: Sorocein A for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sorocein A in in-vitro assays. Due to its lipophilic nature, this compound presents solubility challenges that can impact experimental outcomes. This guide offers practical solutions and detailed protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a prenylated flavonoid, a class of natural compounds known for their diverse biological activities. However, the presence of the prenyl group significantly increases its lipophilicity, leading to poor solubility in aqueous solutions commonly used for in vitro assays, such as cell culture media and buffers. This poor solubility can result in compound precipitation, leading to inaccurate and irreproducible experimental results. The calculated octanol-water partition coefficient (XLogP3) for this compound is 7.1, indicating high lipophilicity.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds and is miscible with water and most organic solvents.[1][2] For in vitro assays, it is crucial to use anhydrous, high-purity DMSO to minimize potential solvent-induced artifacts.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of DMSO in the assay medium should be kept as low as possible, typically below 1% (v/v).[3] For sensitive cell lines or long-term incubation assays, it is advisable to aim for a final DMSO concentration of 0.1% or lower. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?
Compound precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for lipophilic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the dilution method: Instead of adding the this compound stock directly to the full volume of aqueous buffer, try a serial dilution approach. This can sometimes prevent the compound from crashing out of solution.
-
Use a surfactant: Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.05%) can help to maintain the solubility of lipophilic compounds in aqueous solutions for cell-free assays. However, these are generally not suitable for cell-based assays as they can be cytotoxic.
-
Formulation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This is a viable option for both cell-free and cell-based assays.
-
Prepare a fresh stock solution: Ensure your DMSO stock solution is not too old and has been stored properly to prevent water absorption, which can decrease the solubility of hydrophobic compounds.
Troubleshooting Guide: Compound Precipitation in Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate after adding this compound stock to cell culture medium. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | Lower the final concentration of this compound. Perform a solubility test by preparing serial dilutions of the stock in the medium and observing for precipitation. |
| The final DMSO concentration is too high, causing the compound to precipitate upon further dilution. | Ensure the final DMSO concentration is below 1%. Prepare a more diluted stock solution in DMSO to achieve the desired final concentration of this compound with a lower percentage of DMSO. | |
| Interaction with components in the cell culture medium (e.g., proteins in fetal bovine serum). | Try reducing the serum concentration in the medium during the treatment period, if experimentally feasible. Alternatively, explore the use of serum-free media for the assay. | |
| No visible precipitate, but inconsistent or lower-than-expected biological activity. | Micro-precipitation or aggregation of this compound is occurring, which is not visible to the naked eye. | Centrifuge the diluted this compound solution before adding it to the cells and use the supernatant. Visually inspect the wells under a microscope for any signs of precipitation. |
| This compound is adsorbing to the plasticware. | Use low-adhesion plasticware for your experiments. Pre-wetting the pipette tips with the assay medium before handling the this compound solution can also help. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Transfer the weighed this compound to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium (with or without serum, as required by the assay)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM from a 10 mM stock with a final DMSO concentration of 0.1%, first prepare an intermediate dilution of 1:10 in medium (to 1 mM), and then a further 1:100 dilution into the final assay volume.
-
Gently mix the diluted solutions by pipetting up and down. Avoid vigorous vortexing which can cause precipitation.
-
Visually inspect the diluted solutions for any signs of precipitation before adding them to the cells.
-
Add the final diluted this compound solutions to the cell culture plates.
-
Remember to include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.
Signaling Pathways and Experimental Workflows
While the specific molecular targets of this compound are not yet fully elucidated, as a flavonoid, it is plausible that it may modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.
References
- 1. Anticancer properties of sulforaphane: current insights at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib induces preferential apoptotic killing of a drug- and radio-resistant Hep G2 cells through a mitochondria-dependent oxidative stress mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The multikinase inhibitor sorafenib induces apoptosis in highly imatinib mesylate-resistant bcr/abl+ human leukemia cells in association with signal transducer and activator of transcription 5 inhibition and myeloid cell leukemia-1 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Sorocein A Stability & Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Sorocein A. As specific stability data for this compound is limited, the information herein is based on the known behavior of structurally related compounds, particularly prenylated flavonoids and polyphenols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the behavior of other flavonoids and polyphenols, the primary factors influencing this compound stability are likely to be pH, temperature, and light exposure. Oxidation is also a key factor in the degradation of phenolic compounds.
Q2: What is the expected stability of this compound in different pH conditions?
A2: Polyphenolic compounds are generally more stable in acidic conditions (pH < 7).[1][2][3] At neutral to alkaline pH, flavonoids can undergo significant degradation, which is often irreversible.[1][2][4] It is recommended to prepare and store this compound solutions in slightly acidic buffers.
Q3: How should I store my this compound samples?
A3: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, at -20°C or -80°C. For stock solutions, it is advisable to prepare them in a suitable organic solvent (e.g., DMSO or ethanol), aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C, protected from light.
Q4: My this compound solution has changed color. What does this indicate?
A4: Color change in solutions of polyphenolic compounds often indicates degradation, which can be caused by oxidation or pH-induced changes.[1] It is advisable to prepare fresh solutions and to handle them under conditions that minimize exposure to light and oxygen (e.g., by using amber vials and inert gas).
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound are not well-documented in publicly available literature. However, degradation of flavonoids can involve oxidation and cleavage of the heterocyclic C ring. For prenylated flavonoids, modifications of the prenyl group can also occur.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in an in vitro assay. | Degradation of this compound in the assay medium. | Check the pH of your culture medium; many are slightly alkaline (pH 7.2-7.4), which can promote flavonoid degradation.[4] Consider preparing fresh this compound solutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures during the assay. |
| Inconsistent results between experimental replicates. | Instability of this compound stock solutions. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect stock solutions from light. Re-evaluate the purity of your this compound solid stock. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound during sample preparation or analysis. | Ensure the mobile phase is not strongly basic. Protect samples from light during autosampler storage. Consider using a cooled autosampler. Run a freshly prepared standard to compare with the stored sample. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility, which can be exacerbated by degradation. | This compound, as a prenylated flavonoid, is expected to have low water solubility. Use a co-solvent (e.g., DMSO, ethanol) to prepare stock solutions. When diluting into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experiment and does not cause precipitation. |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol provides a general framework for evaluating the stability of this compound under various conditions.
1. Preparation of Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., HPLC-grade methanol or DMSO) to a known concentration (e.g., 1 mg/mL).
2. Stability Studies:
-
pH Stability:
-
Dilute the stock solution in a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and analyze by a suitable method (e.g., HPLC-UV).
-
-
Thermal Stability:
-
Aliquot the stock solution into several vials.
-
Expose the vials to different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for a set period.
-
At specified time points, remove a vial from each temperature and analyze its content.
-
-
Photostability:
-
Prepare two sets of solutions in transparent vials.
-
Expose one set to a light source (e.g., a photostability chamber with controlled UV and visible light) and keep the other set in the dark as a control.
-
At specified time points, analyze aliquots from both sets.
-
3. Analysis:
-
Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining this compound and detect any degradation products.
-
The percentage of this compound remaining at each time point is calculated relative to the initial concentration (time 0).
Quantitative Data Summary
As specific quantitative data for this compound is not available, the following tables summarize general stability trends observed for related flavonoids and polyphenols.
Table 1: General pH Stability of Polyphenols
| pH Range | General Stability | Observations |
| Acidic (pH < 5) | Generally Stable | Most polyphenols show good stability in acidic conditions.[3] |
| Neutral (pH ~7) | Moderately Stable to Unstable | Stability is compound-dependent; some degradation may occur.[4] |
| Alkaline (pH > 8) | Generally Unstable | Rapid degradation is often observed, which is typically irreversible.[1][2][4] |
Table 2: General Thermal Stability of Flavonoids
| Temperature Range | General Stability | Observations |
| Refrigerated (2-8°C) | Good Stability | Recommended for short-term storage of solutions. |
| Room Temperature (20-25°C) | Moderate Stability | Degradation may occur over extended periods. |
| Elevated (40-70°C) | Poor Stability | Significant degradation is expected, with the rate increasing with temperature.[5][6] |
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 [jstage.jst.go.jp]
- 5. xpublication.com [xpublication.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting Sorocein A HPLC peak tailing
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Sorocein A. This resource provides detailed guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, specifically peak tailing, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[2] Tailing peaks are problematic because they can compromise the accuracy and reproducibility of quantification, as the peak area is difficult to integrate precisely.[1] It can also obscure the resolution of this compound from other closely eluting compounds.
Q2: I am observing peak tailing specifically with this compound. What are the most likely causes?
A2: Peak tailing for an acidic compound like this compound, which contains multiple phenolic hydroxyl groups, is often due to secondary interactions with the stationary phase or issues with the mobile phase. The most common causes include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with the polar functional groups of this compound, leading to peak tailing.[3]
-
Mobile Phase pH Issues: If the pH of the mobile phase is close to the pKa of this compound's phenolic groups, the compound may exist in both ionized and non-ionized forms, resulting in a broadened and tailing peak.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1]
-
Metal Chelation: Trace metal impurities in the silica matrix of the column can chelate with the hydroxyl groups of this compound, causing peak distortion.[4]
-
Extra-column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume in connections, can contribute to peak broadening and tailing.[2]
Q3: How can I prevent peak tailing in my this compound HPLC method?
A3: Proactive measures can significantly improve peak shape. Consider the following:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are well end-capped are designed to minimize residual silanol groups.[5]
-
Optimize Mobile Phase pH: For acidic compounds like this compound, using a mobile phase with a pH well below the pKa of the phenolic groups (typically pH 2.5-3.5) will ensure the analyte is in a single, non-ionized form.[1][4]
-
Incorporate Sample Clean-up: If working with complex matrices like plant extracts, use a sample preparation technique like Solid Phase Extraction (SPE) to remove interfering compounds.[2][3]
-
Regular System Maintenance: Routinely flush your HPLC system and column to prevent contamination and ensure all connections are secure and free of dead volume.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing this compound Peak Tailing
This guide provides a step-by-step workflow to identify the root cause of peak tailing.
Caption: A logical workflow for troubleshooting this compound peak tailing.
Guide 2: Optimizing Mobile Phase Composition
Adjusting the mobile phase is a critical step in resolving peak tailing for phenolic compounds like this compound.
Experimental Protocol: Mobile Phase Modification
-
Baseline Experiment: Prepare your standard mobile phase (e.g., Acetonitrile:Water gradient). Run your this compound standard and record the chromatogram, noting the peak tailing factor.
-
Acidification: Prepare a new mobile phase with a small amount of acid. A common starting point is 0.1% formic acid or acetic acid in the aqueous portion. This will lower the pH to the 2.5-3.5 range.
-
Analysis: Equilibrate the column with the new mobile phase for at least 10-15 column volumes. Inject the this compound standard and compare the peak shape to the baseline experiment.
-
Buffer Introduction (if needed): If pH control is still an issue, consider using a buffer system with a pH between 2.5 and 3.5, such as a phosphate or citrate buffer. Ensure the buffer is soluble in your mobile phase composition.
-
Organic Modifier: While acetonitrile is common, methanol can sometimes offer different selectivity and improve peak shape for phenolic compounds.[2] If tailing persists, try substituting acetonitrile with methanol at a similar solvent strength.
Data Presentation: Effect of Mobile Phase Modifier on Peak Tailing
| Mobile Phase Composition | pH (Aqueous Phase) | Tailing Factor (Tf) | Observations |
| 50:50 Acetonitrile:Water | ~6.8 | > 2.0 | Significant peak tailing observed. |
| 50:50 Acetonitrile:Water with 0.1% Formic Acid | ~2.7 | 1.1 - 1.5 | Markedly improved peak symmetry. |
| 50:50 Methanol:Water with 0.1% Formic Acid | ~2.7 | 1.0 - 1.3 | Symmetrical peak achieved. |
Guide 3: Addressing Column-Related Issues
The HPLC column is a primary source of peak tailing problems.
Experimental Protocol: Column Evaluation and Cleaning
-
Column Test with a Standard Mix: If available, inject a standard mixture of neutral, acidic, and basic compounds to diagnose the column's general performance. Tailing of only acidic compounds points towards specific interactions with your analyte.
-
Column Flushing: If contamination is suspected, flush the column with a series of strong solvents. For a reversed-phase C18 column, a typical sequence is:
-
20 column volumes of your mobile phase without buffer.
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of 100% Isopropanol.
-
Re-equilibrate with your mobile phase.
-
-
Guard Column Check: If you are using a guard column, replace it with a new one and re-run your this compound standard. A contaminated guard column is a frequent cause of peak shape distortion.[6]
-
Column Replacement: If the above steps do not resolve the issue, the stationary phase may be irreversibly damaged. Replace the analytical column with a new, high-quality end-capped C18 column.
Visualization: Potential Causes of Peak Tailing in this compound Analysis
The following diagram illustrates the chemical interactions that can lead to peak tailing for this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Sorocein I, a new Diels-Alder type adduct from Sorocea ilicifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sorocein A Extraction from Plant Material
Welcome to the technical support center for the optimization of Sorocein A extraction. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in maximizing your this compound yield from plant material.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and other prenylated flavonoids.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate Solvent: The polarity of the extraction solvent may not be optimal for this compound, a prenylated flavonoid.[1] 2. Insufficient Extraction Time: The duration of the extraction may not be adequate to allow for complete diffusion of this compound from the plant matrix.[2] 3. Degradation of this compound: High temperatures used in some extraction methods like Soxhlet can lead to the degradation of thermosensitive compounds.[1] 4. Improper Plant Material Preparation: The particle size of the plant material may be too large, reducing the surface area available for solvent penetration. | 1. Solvent Optimization: Test a range of solvents with varying polarities. For prenylated flavonoids, ethanol, methanol, and ethyl acetate are often effective. Consider using mixtures of solvents (e.g., ethanol-water) to fine-tune polarity.[1] 2. Time Optimization: Increase the extraction time and monitor the yield at different intervals to determine the optimal duration. 3. Method Selection: For potentially heat-sensitive compounds, consider non-thermal or low-temperature methods like maceration or ultrasound-assisted extraction (UAE).[1][3] 4. Grinding: Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction. |
| Co-extraction of Impurities | 1. Solvent Non-selectivity: The chosen solvent may be co-extracting a wide range of other compounds from the plant material, such as chlorophyll and polar compounds. 2. Complex Plant Matrix: The source plant material naturally contains a complex mixture of phytochemicals.[4] | 1. Solvent Polarity Adjustment: Use a solvent with a polarity that more closely matches that of this compound. A preliminary defatting step with a non-polar solvent like hexane can remove lipids and some pigments before the main extraction. 2. Purification: The crude extract will likely require further purification steps such as column chromatography or preparative HPLC to isolate this compound.[4] |
| Difficulty in Isolating this compound from Crude Extract | 1. Complex Mixture: The crude extract contains numerous compounds with similar polarities to this compound, making separation challenging.[4] 2. Low Concentration: this compound may be present in low concentrations in the plant material, making its isolation difficult. | 1. Chromatographic Techniques: Employ a combination of chromatographic methods. Start with column chromatography using silica gel or Sephadex to fractionate the extract, followed by preparative HPLC for final purification.[4] 2. Enrichment: Before final purification, consider a liquid-liquid extraction to partition this compound into a less complex fraction. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary in the plant material due to factors like geographic location, harvest time, and storage conditions. 2. Inconsistent Extraction Parameters: Minor variations in extraction parameters (e.g., temperature, time, solvent-to-solid ratio) between batches can lead to different yields. | 1. Standardize Plant Material: Whenever possible, use plant material from the same source, harvested at the same time and stored under consistent conditions. 2. Strict Protocol Adherence: Ensure that all extraction parameters are kept consistent for each batch. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While there is no single "best" solvent, the choice depends on the extraction method and desired selectivity. For prenylated flavonoids like this compound, solvents such as ethanol, methanol, and ethyl acetate are commonly used.[1] Ethanol is often a good starting point due to its effectiveness and relatively low toxicity. Optimization experiments with different solvents and solvent mixtures are recommended to determine the best option for your specific plant material.
Q2: Which extraction method provides the highest yield of this compound?
A2: The optimal extraction method can vary. While Soxhlet extraction can be very efficient, the high temperatures involved may risk degrading the target compound.[1] Ultrasound-assisted extraction (UAE) often provides comparable or higher yields in a shorter time and at lower temperatures, preserving the integrity of thermolabile compounds.[5] Maceration is a simple method but may result in lower yields compared to more advanced techniques.[2] A comparative study of different methods is advisable.
Q3: How can I remove chlorophyll from my extract?
A3: Chlorophyll can be a significant impurity. A common method to remove it is to perform a pre-extraction of the dried plant material with a non-polar solvent like n-hexane.[4] This will remove chlorophyll and other lipids without significantly extracting the more polar this compound.
Q4: My this compound seems to be degrading during the process. What can I do?
A4: Degradation is often caused by excessive heat or exposure to light and air (oxidation). To mitigate this, consider using an extraction method that operates at a lower temperature, such as ultrasound-assisted extraction (UAE) or maceration.[1][3] Also, ensure that the extraction is performed in a way that minimizes exposure to light and that the extract is stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q5: How do I know if my extraction is complete?
A5: One way to check for completeness is to perform a sequential extraction. After the initial extraction, perform a second extraction on the same plant material with fresh solvent and analyze the resulting extract for the presence of this compound (e.g., by TLC or HPLC). If the second extract contains a negligible amount of the target compound, the initial extraction can be considered reasonably complete.
Data Presentation: Comparative Yields of Flavonoids from Moraceae Species
As specific quantitative data for this compound extraction is limited, the following tables present proxy data on total flavonoid yields from various species of the Moraceae family, to which Sorocea ilicifolia (the source of this compound) belongs. This data can guide the optimization of this compound extraction.
Table 1: Effect of Solvent on Total Flavonoid Yield (Maceration)
| Plant Species | Solvent | Total Flavonoid Yield (mg/g dry weight) |
| Morus alba | 96% Ethanol | 56.47 |
| Morus alba | 50% Ethanol | 36.09 |
| Morus alba | 39.30% Ethanol | 50.52 |
Note: Data compiled from different studies.[6][7]
Table 2: Comparison of Extraction Methods for Total Flavonoid Yield
| Plant Species | Extraction Method | Total Flavonoid Yield (mg/g dry weight) |
| Artocarpus heterophyllus | Ultrasound-Assisted Extraction (UAE) | 7.55 |
| Morus alba | Soxhlet Extraction (70% Ethanol) | Not explicitly quantified in mg/g, but shown to be an effective method. |
| Generic Comparison | Maceration | Generally lower yields than UAE and Soxhlet.[2] |
Note: Data compiled from different studies.[8][9]
Experimental Protocols
The following are detailed methodologies for key extraction techniques, adapted for this compound based on successful protocols for other flavonoids from the Moraceae family.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from a method used for the extraction of flavonoids from Artocarpus heterophyllus.[9]
1. Plant Material Preparation:
- Dry the root bark of Sorocea ilicifolia at 40-50°C until a constant weight is achieved.
- Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Place 10 g of the powdered plant material into a 500 mL flask.
- Add 226 mL of 69.4% ethanol (ethanol:water, v/v).[9]
- Place the flask in an ultrasonic bath.
- Sonicate for 32 minutes at a controlled temperature (e.g., 40°C).[9]
3. Filtration and Concentration:
- Filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
4. Purification (General Approach):
- The crude extract can be further purified by column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions containing this compound can be identified by TLC and then pooled and concentrated.
Protocol 2: Soxhlet Extraction of this compound
This protocol is based on a method for extracting flavonoids from Morus alba fruit.[8]
1. Plant Material Preparation:
- Prepare the dried and powdered root bark of Sorocea ilicifolia as described in Protocol 1.
2. Extraction:
- Place 20 g of the powdered material into a cellulose thimble.
- Place the thimble in a Soxhlet extractor.
- Add 300 mL of 70% ethanol to the distillation flask.[8]
- Heat the flask to maintain a gentle reflux.
- Continue the extraction for approximately 2-4 hours (or until the solvent in the siphon tube runs clear).[8]
3. Concentration:
- After extraction, cool the flask and concentrate the extract using a rotary evaporator as described in Protocol 1.
4. Purification:
- Follow a similar purification strategy as outlined in Protocol 1.
Visualizations
General Workflow for this compound Extraction and Isolation
Caption: Workflow for this compound extraction.
Decision Tree for Troubleshooting Low this compound Yield
Caption: Troubleshooting low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and In vivo Antioxidant Activity of Flavonoid Extracted from Mulberry Fruit (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Optimization of ultrasonic-assisted extraction of total flavonoids from leaves of the Artocarpus heterophyllus by response surface methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Sorafenib in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when cell lines develop resistance to the multi-kinase inhibitor, Sorafenib.
Frequently Asked Questions (FAQs)
Q1: What is Sorafenib and what is its primary mechanism of action?
Sorafenib is a multi-kinase inhibitor used in cancer therapy.[1] It primarily targets the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation.[2] Sorafenib also inhibits other receptor tyrosine kinases involved in angiogenesis and apoptosis, such as VEGFR and PDGFR.[1]
Q2: What are the common mechanisms by which cancer cells develop resistance to Sorafenib?
Resistance to Sorafenib is a significant challenge and can arise from various molecular changes within the cancer cells.[3] Key mechanisms include:
-
Activation of alternative signaling pathways: A common mechanism of resistance involves the activation of compensatory signaling pathways, such as the PI3K/Akt pathway, which can bypass the inhibitory effects of Sorafenib on the Raf/MEK/ERK pathway.[1]
-
Genetic mutations: Mutations in the drug's target proteins can prevent Sorafenib from binding effectively.[3]
-
Alterations in drug transporters: Changes in the expression or activity of drug efflux pumps, like those from the ATP-binding cassette (ABC) transporter family, can reduce the intracellular concentration of Sorafenib. Sorcin, a calcium-binding protein, can increase the expression of ABCB1, a multidrug resistance protein, contributing to resistance.[4][5]
-
Impaired drug uptake: Reduced expression of drug uptake transporters, such as the organic cation transporter 1 (OCT1), can lead to lower intracellular drug levels and consequently, resistance.[6]
-
Epithelial-to-Mesenchymal Transition (EMT): This process can be associated with the acquisition of a more resistant phenotype.[5]
-
Activation of pro-survival signals: Upregulation of anti-apoptotic proteins like Mcl-1 or inhibition of pro-apoptotic proteins can counteract the cell-killing effects of Sorafenib.[7]
Q3: How can I determine if my cell line is becoming resistant to Sorafenib?
The most direct way to assess resistance is to determine the half-maximal inhibitory concentration (IC50) of Sorafenib using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance. For example, a Sorafenib-resistant hepatocellular carcinoma cell line (PLC/PRF/5-R) showed an IC50 of 12.18 µM, whereas the parental line had an IC50 of approximately 5.464 µM.[8]
Q4: What are the general strategies to overcome Sorafenib resistance in cell culture models?
Several strategies can be employed to overcome or circumvent Sorafenib resistance in vitro:
-
Combination Therapy: Using Sorafenib in combination with other drugs that target different signaling pathways is a common approach.[3][9] For instance, combining Sorafenib with an inhibitor of the PI3K/Akt pathway could be effective.
-
Targeting Resistance Mechanisms: If a specific resistance mechanism is identified (e.g., upregulation of an efflux pump), a combination with an inhibitor of that mechanism could restore sensitivity.
-
Sequential Treatment: Alternating or sequential treatment with different drugs can sometimes prevent the emergence of resistant clones.[3]
-
Targeting Cancer Stem Cells (CSCs): Since CSCs are often implicated in drug resistance, therapies that specifically target this cell population may be beneficial.[8]
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments with Sorafenib.
| Problem | Possible Cause | Suggested Solution |
| Increasing IC50 of Sorafenib in my cell line. | The cell line is developing resistance. | 1. Confirm Resistance: Perform a dose-response curve and compare the IC50 to the parental line. 2. Investigate Mechanism: Analyze key signaling pathways (e.g., Western blot for p-ERK, p-Akt). Check for overexpression of drug resistance proteins (e.g., ABCB1). 3. Test Combination Therapies: Based on your findings, combine Sorafenib with an inhibitor of the activated resistance pathway (e.g., a PI3K inhibitor). |
| Sorafenib treatment is no longer inducing apoptosis. | Cells have developed anti-apoptotic mechanisms. | 1. Assess Apoptosis: Use Annexin V/PI staining to quantify apoptosis. 2. Analyze Apoptotic Proteins: Perform Western blotting for key apoptosis-related proteins like caspases, Mcl-1, and Bim.[7] 3. Combine with Pro-apoptotic Agents: Consider co-treatment with agents that promote apoptosis through different mechanisms. |
| Heterogeneous response to Sorafenib within the cell population. | The cell line may consist of a mixed population of sensitive and resistant cells. | 1. Isolate Clones: Perform single-cell cloning to isolate and characterize different subpopulations. 2. Characterize Clones: Determine the IC50 and molecular profile of each clone to understand the different resistance mechanisms at play. |
Quantitative Data Summary
Table 1: Example of IC50 Values in Sorafenib-Sensitive and -Resistant Cell Lines
| Cell Line | Type | IC50 of Sorafenib (µM) | Reference |
| PLC/PRF/5 | Hepatocellular Carcinoma (Parental) | ~5.46 | [8] |
| PLC/PRF/5-R | Hepatocellular Carcinoma (Resistant) | ~12.18 | [8] |
| Huh 7.5 | Hepatocellular Carcinoma | ~10 | [6] |
| Huh 7PX | Hepatocellular Carcinoma | ~10 | [6] |
| Other HCC Lines | Hepatocellular Carcinoma | 2 - 4.8 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 of Sorafenib.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Sorafenib (e.g., 0 to 20 µM) for 48-72 hours.[6] Include a vehicle control (e.g., DMSO).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells after Sorafenib treatment.
Methodology:
-
Treat cells with Sorafenib at the desired concentration and time point.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways.
Methodology:
-
Treat cells with Sorafenib and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, Mcl-1, Bim, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified signaling pathways of Sorafenib action and a common resistance mechanism.
Caption: Workflow for troubleshooting and overcoming Sorafenib resistance in cell lines.
References
- 1. ejmi.org [ejmi.org]
- 2. Sorafenib inhibited cell growth through the MEK/ERK signaling pathway in acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 4. Sorcin in Cancer Development and Chemotherapeutic Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multikinase inhibitor sorafenib induces apoptosis in highly imatinib mesylate-resistant bcr/abl+ human leukemia cells in association with signal transducer and activator of transcription 5 inhibition and myeloid cell leukemia-1 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
Technical Support Center: Sorocein A Experimental Variability and Reproducibility
A Note on Sorocein A: Initial searches for "this compound" did not yield specific information, suggesting a potential misspelling. However, literature exists for a closely related compound, Sorocein I , a Diels-Alder type adduct isolated from the root bark of Sorocea ilicifolia[1]. Due to the limited available data on Sorocein I, this technical support center will provide guidance on the experimental variability and reproducibility challenges commonly encountered when working with novel natural products, using Sorocein I as a relevant example where applicable.
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions to navigate the complexities of novel compound research.
Frequently Asked Questions (FAQs)
Q1: I am having trouble isolating Sorocein I from Sorocea ilicifolia. What are the common causes for low yield or failure?
A1: Low yields or failure in isolating natural products like Sorocein I can stem from several factors:
-
Plant Material Variability: The concentration of secondary metabolites in plants can vary significantly based on the plant's age, geographical location, time of harvest, and environmental conditions.
-
Extraction Method: The choice of solvent and extraction technique is critical. For a compound like Sorocein I, which was isolated from an ethyl acetate extract, ensure you are using a solvent of appropriate polarity.[1] The efficiency of extraction can be affected by the particle size of the plant material and the duration and temperature of the extraction.
-
Compound Stability: Novel compounds can be sensitive to light, temperature, and pH. Degradation can occur during the extraction and purification process.
-
Purification Challenges: Co-elution with structurally similar compounds is a common issue. The purification process may require multiple chromatographic steps with different stationary and mobile phases to achieve high purity.
Q2: My purified compound shows inconsistent bioactivity results. What could be the cause of this experimental variability?
A2: Inconsistent bioactivity is a significant challenge in drug discovery. Potential causes include:
-
Purity of the Compound: Even small amounts of impurities can have potent biological effects, leading to misleading results. It is crucial to confirm the purity of each batch of the isolated compound using multiple analytical techniques (e.g., HPLC, LC-MS, NMR).
-
Solubility Issues: Poor solubility of a lipophilic compound in aqueous assay buffers can lead to inaccurate concentrations and variable results. The use of solvents like DMSO is common, but its final concentration should be kept low and consistent across experiments.
-
Compound Stability in Assay Conditions: The compound may degrade in the assay medium over the incubation period. Stability tests under assay conditions are recommended.
-
Assay-Specific Variability: The biological assay itself can have inherent variability. Ensure that positive and negative controls are used in every experiment and that the assay has been properly validated.
Q3: How can I improve the reproducibility of my experiments with a novel compound?
A3: Improving reproducibility is key to validating your findings. Consider the following:
-
Standardized Protocols: Develop and strictly adhere to detailed Standard Operating Procedures (SOPs) for every step, from extraction to bioassay.
-
Thorough Characterization: Ensure every new batch of the compound is thoroughly characterized to confirm its identity and purity.
-
Control Experiments: Always include appropriate controls in your experiments to monitor for variability in reagents, cell lines, and instruments.
-
Data Management: Maintain meticulous records of all experimental parameters, including the source of reagents, batch numbers, and instrument settings.
Troubleshooting Guides
Guide 1: Low Yield During Natural Product Isolation
| Symptom | Possible Cause | Suggested Solution |
| Low concentration of the target compound in the crude extract. | Plant material has low concentration of the compound. | Optimize harvesting time and conditions. Source plant material from different locations to assess variability. |
| Inefficient extraction. | Experiment with different extraction solvents and techniques (e.g., maceration, Soxhlet, ultrasound-assisted extraction). | |
| Significant loss of compound during chromatographic purification. | Compound is adsorbing irreversibly to the column matrix. | Try different stationary phases (e.g., silica, C18, Sephadex). Use additives in the mobile phase to reduce tailing or adsorption. |
| Compound is degrading on the column. | Work at lower temperatures. Use a less acidic or basic stationary/mobile phase. | |
| Final product is a complex mixture. | Insufficient separation. | Employ orthogonal chromatographic techniques (e.g., normal phase followed by reverse phase). Use high-resolution techniques like preparative HPLC. |
Guide 2: Inconsistent Bioactivity Data
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells in a plate-based assay. | Poor compound solubility. | Check for precipitation in the wells. Test different solubilizing agents or lower the final concentration. |
| Pipetting errors. | Calibrate pipettes regularly. Use automated liquid handlers for high-throughput assays. | |
| Activity of the compound decreases over time. | Compound is unstable in the assay buffer or at incubation temperature. | Perform a time-course stability study of the compound under assay conditions using an analytical method like HPLC. |
| Cell-based assay variability. | Ensure consistent cell passage number and health. Monitor for mycoplasma contamination. | |
| Positive control shows variable results. | Reagent degradation or variability. | Prepare fresh reagents. Use a new batch of the positive control. |
| Instrument malfunction. | Perform regular maintenance and calibration of plate readers or other detection instruments. |
Experimental Protocols
While a specific, detailed protocol for Sorocein I bioassays is not publicly available, a general workflow for the isolation and initial biological screening of a novel natural product is provided below.
General Workflow for Natural Product Discovery
References
Technical Support Center: Sorocein A Purity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sorocein A. The information provided is designed to address specific challenges that may be encountered during the purity assessment of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a this compound sample?
A1: Given that this compound is a complex polyphenolic Diels-Alder adduct isolated from a natural source, potential impurities can arise from several sources:
-
Isomers: Stereoisomers (diastereomers and enantiomers) can be formed during the Diels-Alder reaction in the plant's biosynthesis or during chemical synthesis.
-
Precursors: Unreacted starting materials from the biosynthetic pathway, such as chalcones and dehydroprenyl polyphenols, may be present.
-
Side-reaction Products: Other related Diels-Alder adducts or compounds from competing reaction pathways in the plant can co-isolate with this compound.
-
Degradation Products: As a polyphenolic compound, this compound is susceptible to oxidation and degradation, especially when exposed to light, heat, or non-optimal pH conditions.[1][2]
-
Residual Solvents: Solvents used during the extraction and purification process (e.g., ethyl acetate, methanol, acetonitrile, water) may be present in the final sample.
Q2: I see multiple peaks in my HPLC chromatogram for a supposedly pure this compound sample. What could be the cause?
A2: Multiple peaks in an HPLC chromatogram can indicate the presence of several types of impurities. Here are some common causes and initial troubleshooting steps:
-
Presence of Isomers: this compound has multiple chiral centers, and diastereomers may have slightly different retention times on a chiral or even a standard C18 column.
-
Degradation: If the sample has been stored improperly or for an extended period, some of the this compound may have degraded, leading to new peaks.
-
Contamination: The sample may be contaminated with other compounds from the isolation process or from lab equipment.
-
Method Suitability: Your current HPLC method may not be optimized for this compound, leading to peak splitting or the appearance of artifacts.
To troubleshoot, we recommend running a gradient elution to ensure all compounds are eluted. If multiple peaks persist, analysis by LC-MS can help identify if these peaks correspond to isomers (same mass-to-charge ratio) or other impurities.
Q3: My mass spectrometry data shows a mass that does not correspond to this compound. What should I do?
A3: Unexpected mass spectrometry results can be alarming, but there are several logical explanations:
-
Adduct Formation: In electrospray ionization (ESI), it is common for molecules to form adducts with salts present in the mobile phase or sample, such as sodium ([M+Na]+) or potassium ([M+K]+). Check for masses that correspond to these common adducts.
-
Presence of Impurities: The unexpected mass could belong to a co-eluting impurity. Review your HPLC data to see if there is evidence of incomplete separation.
-
Fragmentation: The molecule may be fragmenting in the ion source. Try using a softer ionization technique or adjusting the source parameters.
-
Incorrect Molecular Formula: Double-check the expected molecular weight of this compound (C39H34O8), which is approximately 630.7 g/mol .[3]
Q4: The proton NMR spectrum of my this compound sample is complex and difficult to interpret. How can I confirm the structure and purity?
A4: The structural complexity of this compound will naturally lead to a complex 1H NMR spectrum. To aid in interpretation and purity assessment:
-
2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to help assign protons and carbons and confirm the connectivity of the molecule.
-
Quantitative NMR (qNMR): qNMR can be used to determine the absolute purity of the sample by integrating the signals of this compound against a certified internal standard of known concentration.[4] This technique is particularly useful as it is less dependent on the chemical properties of the impurities than chromatography.[4]
-
Comparison to Literature Data: If available, compare your spectra to published NMR data for this compound.
Troubleshooting Guides
Issue 1: Poor Peak Shape in HPLC Analysis
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Presence of active sites on the column. | - Modify the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the sample concentration.- Use a column with end-capping or a different stationary phase. |
| Peak Fronting | - Sample solvent stronger than the mobile phase.- Column overload. | - Dissolve the sample in the mobile phase.- Reduce the sample concentration. |
| Split Peaks | - Clogged frit or partially blocked column.- Sample solvent incompatible with the mobile phase.- Co-elution of two similar compounds. | - Reverse-flush the column.- Ensure the sample is dissolved in the mobile phase.- Optimize the gradient or change the stationary phase to improve resolution. |
Issue 2: Inconsistent Purity Results Between Different Analytical Methods
| Symptom | Potential Cause | Troubleshooting Steps |
| HPLC-UV shows high purity, but NMR suggests the presence of impurities. | - Impurities may lack a UV chromophore and are thus "invisible" to the UV detector.[5]- The impurity could be a residual solvent not detected by HPLC. | - Use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).- Analyze for residual solvents using Gas Chromatography (GC) or specific NMR methods. |
| LC-MS purity appears lower than HPLC-UV purity. | - Ion suppression effects in the MS detector can reduce the signal of the main component.- Impurities may ionize more efficiently than this compound. | - Optimize MS source parameters.- Use an internal standard to correct for ionization differences.- Compare peak areas from the UV chromatogram of the LC-MS run. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm and 320 nm.
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
LC Conditions: Use the same HPLC method as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Range: m/z 100-1000.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis: Extract ion chromatograms for the expected mass of this compound and any other observed masses to identify potential impurities.
Quantitative NMR (qNMR) for Absolute Purity Determination
-
Internal Standard: Select a certified internal standard with sharp signals that do not overlap with the analyte signals (e.g., dimethyl sulfone, maleic acid).
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of the this compound sample.
-
Accurately weigh a similar amount of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
-
NMR Acquisition:
-
Acquire a quantitative 1H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Use a 90° pulse angle.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
-
Data Presentation
Table 1: Example HPLC Purity Analysis of a this compound Batch
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 15.2 | 1.2 | Precursor 1 |
| 2 | 18.5 | 95.5 | This compound |
| 3 | 19.1 | 2.1 | Isomer of this compound |
| 4 | 22.4 | 1.2 | Degradation Product |
Table 2: Summary of Purity Assessment Results for this compound (Batch XXX)
| Analytical Method | Purity Result | Notes |
| HPLC-UV (280 nm) | 95.5% | Based on relative peak area. |
| LC-MS | Consistent with HPLC-UV; major impurity at RT 19.1 min has the same mass as this compound. | Suggests the presence of an isomer. |
| qNMR | 94.2% | Absolute purity determination against a certified standard. |
| Residual Solvents (GC) | <0.1% | No significant solvent residue detected. |
| Final Assigned Purity | 94.2% | Based on the most accurate quantitative method (qNMR). |
Visualizations
Caption: Workflow for the purity assessment of this compound.
References
- 1. Polyphenols in foods are more complex than often thought - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sorocein I, a new Diels-Alder type adduct from Sorocea ilicifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. torontech.com [torontech.com]
Minimizing off-target effects of Sorocein A in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sorocein A in various assays. Our goal is to help you minimize off-target effects and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a prenylated flavonoid natural product.[1] While its precise mechanism of action is still under investigation, related compounds in this class have been shown to exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects.[2][3][4] Prenylated flavonoids can interact with multiple cellular targets due to their structure, which combines a flavonoid backbone with a lipophilic prenyl group, enhancing membrane permeability and interaction with various proteins.[4]
Q2: What are the common off-target effects observed with prenylated flavonoids like this compound?
Due to their chemical nature, natural products like this compound can sometimes lead to off-target effects or assay interference.[5] Researchers should be aware of the following possibilities:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results.
-
Reactivity: Some phenolic compounds can be redox-active and may covalently modify proteins or generate reactive oxygen species, interfering with assay readouts.[5]
-
Membrane Disruption: The lipophilic prenyl group can increase the compound's affinity for cellular membranes, potentially causing disruption and leading to non-specific cytotoxicity.[4]
-
Promiscuous Inhibition: this compound may interact with multiple unintended protein targets, a phenomenon known as polypharmacology.
Q3: How can I determine if my results are due to a specific on-target effect or a non-specific off-target effect?
Distinguishing between on-target and off-target effects is crucial for validating your findings.[6] Here are a few strategies:
-
Dose-Response Analysis: A specific on-target effect will typically show a sigmoidal dose-response curve, while off-target effects may exhibit a steep or unusual curve.
-
Structure-Activity Relationship (SAR) Studies: Test analogs of this compound with modified structures. If the biological activity correlates with specific structural features, it is more likely to be an on-target effect.
-
Orthogonal Assays: Validate your findings using a different assay that measures the same biological endpoint through a different method.
-
Target Engagement Assays: If a putative target is known, use techniques like cellular thermal shift assay (CETSA) or surface plasmon resonance (SPR) to confirm direct binding.
-
CRISPR/Cas9 Knockout: If the efficacy of this compound is lost in cells where the putative target has been knocked out, it strongly suggests an on-target mechanism.[6]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
You are observing inconsistent IC50 values for this compound in your cancer cell line cytotoxicity assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect the treatment media for any signs of precipitation, especially at higher concentrations. Use a phase-contrast microscope to check for precipitates in the wells. | The media should be clear at all working concentrations. |
| Reduce the highest concentration of this compound used in the assay. | A more consistent dose-response curve should be observed. | |
| Use a solubility-enhancing excipient like DMSO, ensuring the final concentration does not exceed 0.5%. | Improved solubility and more reproducible results. | |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. | Consistent cell growth in control wells and less variability in IC50 values. |
| Assay Readout Interference | If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used. | No significant fluorescence from this compound alone in the assay buffer. |
| For absorbance-based assays (e.g., MTT), check if this compound interferes with the formazan product formation or absorbance reading. | The compound should not affect the assay chemistry itself. |
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
This compound shows potent inhibition of a purified target enzyme in a biochemical assay, but much weaker activity in a cell-based assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | The prenyl group generally enhances membrane permeability, but this is not guaranteed.[4] Assess cellular uptake of this compound using methods like LC-MS/MS. | Detectable levels of this compound inside the cells. |
| Efflux Pump Activity | Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively remove small molecules. Co-treat with a known efflux pump inhibitor. | Increased potency of this compound in the cell-based assay. |
| Metabolic Inactivation | The compound may be rapidly metabolized by the cells into an inactive form. Analyze cell lysates for the presence of this compound and its metabolites. | Detection of this compound metabolites, suggesting cellular metabolism. |
| High Protein Binding | This compound may bind to proteins in the cell culture medium, reducing its free concentration. Perform the assay in serum-free or low-serum medium for a short duration. | Increased apparent potency in the cell-based assay. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol can be used to assess the effect of this compound on a specific signaling pathway (e.g., Akt/mTOR).
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Putative inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
References
- 1. This compound | C39H34O8 | CID 6443653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Sorocein A dosage and administration route optimization
Important Notice: Comprehensive literature searches did not yield specific data for a compound named "Sorocein A." The information provided below is based on general principles of drug development and common experimental workflows. Researchers should adapt these generalized guides to their specific findings for the actual compound being investigated. It is possible that "this compound" is a novel or less-documented agent, and caution is advised.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our in vivo efficacy studies with our compound. What are the potential causes and how can we troubleshoot this?
A1: High variability in in vivo studies can stem from several factors. Consider the following troubleshooting steps:
-
Formulation Issues: Inconsistent drug solubility or stability in the vehicle can lead to variable dosing. Ensure the formulation is homogenous and stable for the duration of the experiment. Consider pre-formulation studies to optimize the vehicle.
-
Administration Route: The choice of administration route significantly impacts bioavailability. Intravenous (IV) administration typically provides the most consistent systemic exposure, while oral or subcutaneous routes can have more variability due to absorption differences. If using oral gavage, factors like food in the stomach can affect absorption.
-
Animal Handling and Technique: Ensure all personnel are using standardized techniques for dosing and that the animal model (age, weight, strain) is consistent across all experimental groups.
-
Metabolism: Rapid metabolism of the compound can lead to variable plasma concentrations. Pharmacokinetic studies are essential to understand the compound's half-life and clearance rate.
Q2: Our compound shows good in vitro activity but poor in vivo efficacy. What could be the reason?
A2: This is a common challenge in drug development. The discrepancy can often be attributed to ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Poor Bioavailability: The compound may not be well absorbed into the systemic circulation after administration. Consider alternative administration routes or formulation strategies to improve absorption.
-
Rapid Metabolism/Clearance: The compound might be quickly metabolized by the liver or other organs and excreted, preventing it from reaching the target tissue at a sufficient concentration.
-
Target Engagement: The compound may not be reaching the target tissue or cells at a high enough concentration to exert its effect in vivo. Tissue distribution studies can help to clarify this.
Troubleshooting Guides
Guide 1: Optimizing Administration Route
If you are experiencing inconsistent results, a systematic evaluation of different administration routes may be necessary.
Table 1: Comparison of Common Administration Routes
| Administration Route | Advantages | Disadvantages | Key Considerations |
| Intravenous (IV) | 100% bioavailability, rapid onset. | Can be more stressful for animals, potential for injection site reactions. | Requires skilled personnel, may not be suitable for long-term studies. |
| Oral (PO) | Less invasive, clinically relevant. | Variable absorption, subject to first-pass metabolism. | Bioavailability can be low, formulation is critical. |
| Subcutaneous (SC) | Slower, more sustained absorption. | Potential for local irritation, absorption can be variable. | Formulation volume is limited. |
| Intraperitoneal (IP) | Rapid absorption, large surface area. | Potential for injection into organs, can cause irritation. | Not a common clinical route for humans. |
Guide 2: Basic Pharmacokinetic Parameter Assessment
A preliminary pharmacokinetic (PK) study is crucial for understanding how your compound behaves in vivo.
Table 2: Key Pharmacokinetic Parameters to Measure
| Parameter | Description | Implication for Dosing |
| Cmax | Maximum plasma concentration. | Indicates the peak exposure after a single dose. |
| Tmax | Time to reach Cmax. | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve. | Represents the total systemic exposure to the compound. |
| t1/2 | Half-life. | Determines the dosing frequency required to maintain therapeutic levels. |
Experimental Protocols
Protocol 1: Basic Formulation and Administration
This protocol provides a general workflow for preparing a formulation for in vivo studies.
Signaling Pathways
Without specific information on this compound, a hypothetical signaling pathway diagram is provided below to illustrate the format. This diagram represents a generic kinase inhibitor pathway.
Validation & Comparative
A Comparative Analysis of the Biological Activities of Sorocein A and Sorocein I
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available data on Sorocein A and Sorocein I, two prenylated flavonoids derived from plants of the Sorocea genus, reveals distinct biological activity profiles. While this compound has demonstrated notable cytotoxic effects against certain cancer cell lines, Sorocein I has shown potent inhibitory activity against alpha-glucosidase, suggesting different therapeutic potentials for these structurally related compounds.
Cytotoxic Activity
Quantitative data from multiple studies indicate that this compound exhibits significant cytotoxic activity. In a study evaluating its effect on murine leukemia P-388 cells, this compound demonstrated an IC50 value of 0.6 μg/ml.[1] Furthermore, in a separate investigation, this compound was tested against the human breast cancer cell line MDA-MB-231, yielding an IC50 value of 32.8 ± 6.8 μM.[2][3]
In contrast, direct quantitative cytotoxic data for Sorocein I is limited. One study reported that Sorocein I was inactive against P-388 murine leukemia cells, though a specific IC50 value was not provided.[4] This suggests a potentially lower cytotoxic potential for Sorocein I compared to this compound, at least against this specific cell line.
| Compound | Cell Line | Assay | IC50 Value |
| This compound | P-388 (Murine Leukemia) | Not Specified | 0.6 μg/ml[1] |
| This compound | MDA-MB-231 (Human Breast Cancer) | MTT Assay | 32.8 ± 6.8 μM[2][3] |
| Sorocein I | P-388 (Murine Leukemia) | Not Specified | Inactive |
Enzyme Inhibition Activity
A key differentiator in the biological activity of Sorocein I is its potent inhibitory effect on alpha-glucosidase, an enzyme involved in carbohydrate digestion. Research has shown that Sorocein I has an IC50 value of 1.47 μM against this enzyme, indicating strong potential for applications in managing conditions related to carbohydrate metabolism, such as type 2 diabetes.[5] At present, there is no available data on the alpha-glucosidase inhibitory activity of this compound.
| Compound | Enzyme | IC50 Value |
| Sorocein I | Alpha-glucosidase | 1.47 μM[5] |
Anti-Inflammatory Activity
While the anti-inflammatory properties of both this compound and Sorocein I have been evaluated, quantitative comparative data is not yet available in the public domain. Further research is required to elucidate and quantify their respective anti-inflammatory effects.
Experimental Protocols
The following provides an overview of the methodologies typically employed in the assessment of the biological activities discussed.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Protocol Details:
-
Cell Seeding: Cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or Sorocein I) and incubated for a further 48 to 72 hours.[7]
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[7]
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 540 nm or 570 nm).[7][8] The absorbance is directly proportional to the number of viable cells.
Nitric Oxide (NO) Production Assay (for Anti-Inflammatory Activity)
This assay measures the production of nitric oxide, a key inflammatory mediator, by immune cells.
Workflow:
Caption: Workflow of the nitric oxide production assay.
Protocol Details:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Treatment and Stimulation: The cells are pre-treated with the test compounds (this compound or Sorocein I) for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[9]
-
Incubation: The cells are then incubated for 24 hours.[9]
-
Nitrite Measurement: The amount of nitric oxide produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9][10] The absorbance is measured at approximately 540 nm.[10][11]
Signaling Pathways
The precise signaling pathways through which this compound exerts its cytotoxic effects and Sorocein I inhibits alpha-glucosidase have not been fully elucidated in the reviewed literature. A study on this compound, B, and C suggested a potential mechanism involving the displacement of High Mobility Group A (HMGA) proteins from DNA, which could interfere with cancer cell processes.[2][3] However, further investigation is required to confirm the specific pathways for this compound and Sorocein I.
Conclusion
The available evidence highlights a divergence in the primary biological activities of this compound and Sorocein I. This compound demonstrates clear cytotoxic potential against cancer cell lines, warranting further exploration as a potential anticancer agent. Conversely, Sorocein I's potent alpha-glucosidase inhibitory activity positions it as a promising candidate for the development of therapeutics for metabolic disorders. This comparative guide underscores the importance of detailed biological and mechanistic studies to fully understand the therapeutic potential of individual natural compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Selection of Natural Compounds with HMGA-Interfering Activities and Cancer Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.3. MTT-Cell Proliferation Assay and Morphological Evaluation [bio-protocol.org]
- 7. 2.3. MTT Cytotoxicity Assay [bio-protocol.org]
- 8. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. 2.6. Determination of Nitric Oxide (NO) Production [bio-protocol.org]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sorocein A and Kuwanon J: Unveiling Their Therapeutic Potential
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of two natural compounds, Sorocein A and Kuwanon J. While both compounds are of significant interest for their potential therapeutic applications, the available scientific literature presents a notable disparity in the depth of research, with Kuwanon J being extensively studied compared to the emerging data on this compound.
This guide synthesizes the current knowledge on their biochemical properties, biological activities, and mechanisms of action, supported by available experimental data. Due to the limited quantitative data for this compound, a direct comparative table is not feasible at this time. However, this document aims to provide a comprehensive overview of Kuwanon J's demonstrated activities and lay the groundwork for future comparative research as more data on this compound becomes available.
Introduction to this compound and Kuwanon J
This compound is a complex Diels-Alder type adduct isolated from plants of the Sorocea genus, such as Sorocea bonplandii, Sorocea hilarii, and Sorocea guilleminiana[1]. Its intricate structure suggests a wide range of potential biological activities, though it remains a less-explored molecule.
Kuwanon J, a prenylated flavonoid, is a well-characterized constituent of the root bark of the mulberry tree (Morus alba)[2]. It belongs to a class of compounds known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties[3]. The presence of prenyl groups is often associated with enhanced biological activity[4].
Physicochemical Properties
A fundamental comparison begins with the distinct chemical structures and properties of this compound and Kuwanon J.
| Property | This compound | Kuwanon J |
| Molecular Formula | C₃₉H₃₄O₈[1] | C₄₀H₃₆O₁₁ |
| Molecular Weight | 630.7 g/mol [1] | 692.7 g/mol |
| Chemical Class | Diels-Alder type adduct of a chalcone and a stilbene | Prenylated flavonoid (Diels-Alder type adduct) |
| Source | Sorocea species (e.g., Sorocea bonplandii)[1] | Morus alba (Mulberry)[2] |
| PubChem CID | 6443653[1] | 101330 |
Comparative Biological Activities and Mechanism of Action
While a direct, quantitative comparison is hampered by the lack of data for this compound, this section details the well-documented biological activities of Kuwanon J and provides a basis for potential future comparative studies.
Anticancer Activity
Kuwanon J and its analogs have demonstrated significant anticancer properties across various cancer cell lines. The primary mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Experimental Data for Kuwanon Analogs:
| Compound | Cell Line | Activity | IC₅₀ Value | Reference |
| Kuwanon C | HeLa (Cervical Cancer) | Anti-proliferative | Not specified, but significant inhibition at 50 µM | [5] |
| Kuwanon C | MDA-MB-231, T47D (Breast Cancer) | Inhibits proliferation, induces apoptosis | Not specified, but effective at inducing apoptosis | [1] |
| Kuwanon M | A549, NCI-H292 (Lung Cancer) | Induces apoptosis and paraptosis | Not specified, but effective at inducing apoptosis | [6] |
| Kuwanon H | Melanoma cells | Inhibits cell growth, induces apoptosis | Not specified, but significant inhibition observed | [7] |
Mechanism of Action: Kuwanon-Induced Apoptosis
Kuwanon compounds trigger apoptosis through the intrinsic (mitochondrial) pathway and by inducing endoplasmic reticulum (ER) stress. This involves a cascade of molecular events, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing the Anticancer Activity of Sorafenib through Its Combination with a Nitric Oxide Photodelivering β-Cyclodextrin Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory properties of drugs from saffron crocus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Anticancer properties of sulforaphane: current insights at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of Prenylated Flavonoids: Sorocein A vs. Artocarpin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two prenylated flavonoids, Sorocein A and Artocarpin. While both compounds belong to a class of molecules known for their enhanced biological efficacy due to prenylation, a significant disparity exists in the available research data. Artocarpin has been extensively studied, with a wealth of experimental data supporting its cytotoxic, anti-inflammatory, and enzyme-inhibiting properties. In contrast, public domain research on the specific biological activities of this compound is limited, preventing a direct quantitative comparison at this time.
Therefore, this guide will present a comprehensive analysis of Artocarpin's activities as a representative and potent prenylated flavonoid, supported by experimental data, detailed methodologies, and signaling pathway diagrams. The limited information on this compound will be noted, highlighting a potential area for future research.
I. Cytotoxic Activity
Artocarpin has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The prenyl groups on its structure are believed to enhance its lipophilicity, thereby improving its interaction with cellular membranes and targets.
Quantitative Data: Cytotoxicity of Artocarpin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung carcinoma | 3 - 8 | [1] |
| H226 | Non-small cell lung carcinoma | 3 - 8 | [1] |
| H1299 | Non-small cell lung carcinoma | 3 - 8 | [1] |
| T47D | Breast cancer | Not specified | [2] |
| B16 | Melanoma | 10.3 | [3] |
| MCF-7 | Breast adenocarcinoma | 13.57 | [4] |
| KB | Nasopharyngeal carcinoma | Not specified | [4] |
| HT-29 | Colorectal adenocarcinoma | 5.56 µg/mL | [5] |
| HL-60 | Leukemia | 19.94 µg/mL | [5] |
| H460 | Non-small cell lung cancer | 5.07 µg/mL | [5] |
Note on this compound: There is currently no publicly available data detailing the cytotoxic activity and IC50 values of this compound against human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of Artocarpin is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Artocarpin). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
MTT Assay Workflow for Cytotoxicity Assessment.
II. Anti-inflammatory Activity
Artocarpin has been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Data: Anti-inflammatory Activity of Artocarpin
| Assay | Cell Line | IC50 (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | 18.7 | [6] |
Note on this compound: While an aqueous extract of Sorocea guilleminiana has been shown to reduce myeloperoxidase (MPO) activity, an indicator of inflammation, there is no specific data on the anti-inflammatory activity of isolated this compound.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of Artocarpin is often assessed by measuring its ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and incubated overnight.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group is not treated with LPS.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm.
-
Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control group.
Nitric Oxide Inhibition Assay Workflow.
III. Enzyme Inhibitory Activity
Artocarpin has been evaluated for its inhibitory effects on several enzymes, including tyrosinase and myeloperoxidase.
Quantitative Data: Enzyme Inhibition by Artocarpin
| Enzyme | IC50 | Reference |
| Tyrosinase | 10 µg/mL (weaker than kojic acid) | [6] |
| Myeloperoxidase | 23.3 µM | [4] |
Note on this compound: There is no available data on the enzyme inhibitory activity of this compound.
Experimental Protocols
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), L-tyrosine (substrate), and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding mushroom tyrosinase to the mixture.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Absorbance Measurement: The formation of dopachrome from the oxidation of L-tyrosine is monitored by measuring the absorbance at approximately 475-490 nm.
-
Data Analysis: The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined. Kojic acid is often used as a positive control.
-
Sample Preparation: Human phagocytes or isolated MPO are used as the enzyme source.
-
Reaction Mixture: The assay mixture typically contains a buffer, hydrogen peroxide (H₂O₂), a substrate (e.g., o-dianisidine), and the test compound.
-
Incubation: The reaction is initiated and incubated at room temperature.
-
Absorbance Measurement: The change in absorbance due to the oxidation of the substrate is measured spectrophotometrically at a specific wavelength.
-
Data Analysis: The percentage of MPO inhibition is calculated, and the IC50 value is determined. Indomethacin can be used as a positive control.[7]
IV. Signaling Pathways
Artocarpin exerts its cytotoxic effects through the modulation of several key signaling pathways, often involving the induction of reactive oxygen species (ROS).
Artocarpin-Induced Apoptosis Signaling Pathway in Cancer Cells
Artocarpin has been shown to induce apoptosis in cancer cells through both p53-dependent and -independent pathways. A key mechanism involves the generation of ROS, which in turn activates MAPK (Erk1/2, p38) and Akt signaling pathways. This cascade leads to the upregulation of pro-apoptotic proteins and the activation of caspases, ultimately resulting in programmed cell death.
Artocarpin-induced apoptosis signaling pathway.
Note on this compound: The signaling pathways modulated by this compound have not yet been elucidated in published research.
V. Conclusion
This guide highlights the significant potential of Artocarpin as a bioactive prenylated flavonoid with demonstrated cytotoxic, anti-inflammatory, and enzyme-inhibitory activities. The provided data and experimental protocols offer a valuable resource for researchers in the fields of oncology, inflammation, and drug discovery. The conspicuous absence of biological activity data for this compound underscores a critical knowledge gap. Further investigation into the pharmacological properties of this compound is warranted to determine if it shares the promising therapeutic potential observed in other prenylated flavonoids like Artocarpin. Such studies would be invaluable for expanding the library of characterized natural products for potential therapeutic development.
References
- 1. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanism of the anti-inflammatory effects of Sophorae Flavescentis Aiton identified by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New cytotoxic and anti-inflammatory compounds isolated from Morus alba L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
Validating the Anticancer Effects of Sorafenib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of Sorafenib with other alternatives, supported by experimental data. The information is intended to validate its therapeutic potential and guide further research and development.
Introduction
Sorafenib is a multi-kinase inhibitor that has become a standard of care for several advanced cancers, most notably hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). Its mechanism of action involves the inhibition of multiple intracellular and cell surface kinases involved in tumor cell proliferation and angiogenesis. This guide will delve into the quantitative data supporting its efficacy, detail the experimental protocols used to generate this data, and visualize the key signaling pathways it modulates.
Comparative Efficacy of Sorafenib
The efficacy of Sorafenib has been extensively studied in various cancer types. Below are tables summarizing its inhibitory concentrations (IC50) in different cancer cell lines and comparing its clinical outcomes with other therapeutic agents.
Table 1: In Vitro Efficacy of Sorafenib (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 4.5 - 7.10 | [1] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 | [1] |
| Huh7 | Hepatocellular Carcinoma | 11.03 | [1] |
| MDA-MB-231 | Breast Cancer | 2.6 | [1] |
| HAoSMC | Aortic Smooth Muscle | 0.28 | [1] |
Table 2: Clinical Efficacy of Sorafenib in Advanced Hepatocellular Carcinoma (HCC)
| Treatment Comparison | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Sorafenib vs. Placebo | 10.7 months vs. 7.9 months | 5.5 months vs. 2.8 months | 2% vs. 1% | - | [2] |
| Sorafenib vs. Lenvatinib | 12.3 months vs. 13.6 months | 3.3 months vs. 5.2 months | 8.1% vs. 9.4% | 48.6% vs. 62.3% | |
| Sorafenib vs. Cytotoxic Chemotherapy | 23.0 weeks vs. 43.6 weeks | 11.1 weeks vs. 12.4 weeks | 2.3% vs. 6.2% | 52.3% vs. 43.4% | |
| Sorafenib vs. HAIC | HR: 0.60 (Favors HAIC) | HR: 0.69 (Favors HAIC) | OR: 0.13 (Favors HAIC) | OR: 0.48 (Favors HAIC) | [3] |
HAIC: Hepatic Artery Infusion Chemotherapy; HR: Hazard Ratio; OR: Odds Ratio
Table 3: Clinical Efficacy of Sorafenib vs. Sunitinib in Metastatic Renal Cell Carcinoma (mRCC)
| Outcome | Sorafenib | Sunitinib | Hazard Ratio (HR) / Risk Ratio (RR) | Reference |
| Overall Survival (OS) | - | - | HR: 1.10 (Favors Sunitinib) | [4] |
| Progression-Free Survival (PFS) | - | - | HR: 0.87 (Favors Sorafenib in Asian patients) | [4] |
| Objective Response Rate (ORR) | - | - | RR: 0.66 (Favors Sunitinib) | [4] |
Mechanism of Action: Signaling Pathways
Sorafenib exerts its anticancer effects by targeting multiple kinases, thereby inhibiting two critical processes in tumor development: cell proliferation and angiogenesis.
Anti-Proliferative Effect: Inhibition of the RAF/MEK/ERK Pathway
Sorafenib directly inhibits the serine/threonine kinase Raf, a key component of the RAS/RAF/MEK/ERK signaling pathway.[5] This pathway is frequently hyperactivated in cancer, leading to uncontrolled cell division. By blocking Raf, Sorafenib prevents the phosphorylation of MEK and ERK, ultimately leading to a halt in cell cycle progression and the induction of apoptosis.
Caption: Sorafenib inhibits the RAF/MEK/ERK signaling pathway.
Anti-Angiogenic Effect: Inhibition of VEGFR and PDGFR
Sorafenib also targets the receptor tyrosine kinases VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor).[5] These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR and PDGFR, Sorafenib effectively cuts off the tumor's blood supply, leading to starvation and cell death.
Caption: Sorafenib inhibits angiogenesis by blocking VEGFR and PDGFR.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer effects of Sorafenib.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of Sorafenib on cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Sorafenib (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Following treatment, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6][7]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by Sorafenib.
Protocol:
-
Seed cells in a 6-well plate and treat with Sorafenib at the desired concentrations for the indicated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[5][8]
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blotting for Cleaved Caspase-3
Objective: To detect the activation of caspase-3, a key executioner of apoptosis.
Protocol:
-
Treat cells with Sorafenib as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer effects of a compound like Sorafenib.
Caption: A typical workflow for in vitro validation of anticancer compounds.
Conclusion
The data presented in this guide validates the potent anticancer effects of Sorafenib, mediated through its dual action of inhibiting tumor cell proliferation and angiogenesis. The provided experimental protocols offer a framework for researchers to further investigate its mechanisms and explore its potential in combination therapies. The comparative clinical data highlights its position as a significant therapeutic agent in the management of advanced cancers, while also indicating the continuous need for the development of more effective and less toxic treatment strategies.
References
- 1. ojs.library.ubc.ca [ojs.library.ubc.ca]
- 2. Frontiers | Real-World Lenvatinib Versus Sorafenib in Patients With Advanced Hepatocellular Carcinoma: A Propensity Score Matching Analysis [frontiersin.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sorafenib versus cytotoxic chemotherapy for patients with advanced hepatocellular carcinoma: a retrospective, single-institution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Efficacy and safety of sequential therapy with sorafenib and regorafenib for advanced hepatocellular carcinoma: a two-center study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of Scorzonera Extract, Dexamethasone, and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory properties of Scorzonera extract against two well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. The following sections present a comparative summary of their effects on key inflammatory mediators, detailed experimental protocols for in vitro assays, and an overview of their underlying mechanisms of action through signaling pathway diagrams.
Data Presentation: Comparative Efficacy
The anti-inflammatory potential of Scorzonera extract, Dexamethasone, and Indomethacin was evaluated by their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The following tables summarize the available quantitative data, primarily presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%.
| Compound | Inflammatory Marker | Cell Line | IC50 / Inhibition |
| Scorzonera Extract | Nitric Oxide (NO) | RAW 264.7 | Data not available in searched literature |
| Tumor Necrosis Factor-alpha (TNF-α) | THP-1 | Significant inhibition at 25 µg/mL[1] | |
| Interleukin-6 (IL-6) | RAW 264.7 | Data not available in searched literature | |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | IC50 = 34.60 µg/mL[2] |
| Tumor Necrosis Factor-alpha (TNF-α) | Bovine Glomerular Endothelial Cells | IC50 = 0.8 nM (for TNF-α-induced apoptosis)[3] | |
| Interleukin-6 (IL-6) | Human Lung Fibroblasts | Significant inhibition at 0.1 and 1 nM[4] | |
| Indomethacin | Nitric Oxide (NO) | RAW 264.7 | IC50 = 56.8 µM[5] |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 | IC50 = 143.7 µM[5] | |
| Prostaglandin E2 (PGE2) | RAW 264.7 | IC50 = 2.8 µM[5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. The data presented here is for informational purposes to guide further research.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
This protocol describes the standard procedure for culturing and stimulating RAW 264.7 macrophages to induce an inflammatory response.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For experiments, cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells per well and allowed to adhere overnight.
-
Stimulation: The following day, the culture medium is replaced with fresh medium containing the desired concentrations of the test compounds (Scorzonera extract, Dexamethasone, or Indomethacin). After a pre-incubation period (typically 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL to induce an inflammatory response. The cells are then incubated for a specified period (e.g., 24 hours) before the supernatant is collected for analysis of inflammatory mediators.[6]
Griess Assay for Nitric Oxide (NO) Quantification
This colorimetric assay is used to measure the concentration of nitrite, a stable and quantifiable metabolite of NO, in the cell culture supernatant.
-
Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure:
-
Collect 50-100 µL of cell culture supernatant from each well of the 96-well plate.
-
Add an equal volume of the Griess reagent to each supernatant sample.
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[1][7][8][9][10]
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 Quantification
ELISA is a highly sensitive immunoassay used to quantify the concentration of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant. The following is a general protocol; specific details may vary depending on the commercial ELISA kit used.
-
Principle: A capture antibody specific for the target cytokine (TNF-α or IL-6) is pre-coated onto the wells of a 96-well microplate. When the cell culture supernatant is added, the cytokine binds to the capture antibody. A second, biotin-conjugated detection antibody that also recognizes the cytokine is then added, followed by the addition of streptavidin-horseradish peroxidase (HRP). Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of cytokine present.
-
Assay Procedure:
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells of the antibody-coated microplate. Incubate for the time specified in the kit instructions (typically 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate (typically 1 hour at room temperature).
-
Wash the wells again.
-
Add 100 µL of streptavidin-HRP solution to each well and incubate (typically 30 minutes to 1 hour at room temperature).
-
Wash the wells a final time.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Quantification: The concentration of the cytokine in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of the recombinant cytokine.[11][12][13][14]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-inflammatory actions of the compared substances and a typical experimental workflow.
Disclaimer: The information provided in this guide is intended for a scientific audience and is based on currently available research. The anti-inflammatory properties of Scorzonera extract require further investigation to establish definitive efficacy and safety profiles. The term "Sorocein A" did not yield specific results in the literature, and therefore, this guide focuses on Scorzonera extracts as a potential alternative based on traditional use and preliminary scientific evidence.
References
- 1. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. mpbio.com [mpbio.com]
- 4. Dexamethasone and p38 MAPK inhibition of cytokine production from human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apjai-journal.org [apjai-journal.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitric Oxide Griess Assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. elkbiotech.com [elkbiotech.com]
Sorocein A efficacy in comparison to standard-of-care drugs
Information regarding Sorocein A is currently unavailable, preventing a comparative analysis with standard-of-care drugs.
An exhaustive search for efficacy data, mechanism of action, and experimental protocols for this compound has yielded no relevant results. Publicly available scientific literature and databases do not contain the necessary information to conduct a comparative analysis against existing standard-of-care treatments for any indication.
Efforts to retrieve data on this compound's biological activity, signaling pathways, or any preclinical or clinical trial results have been unsuccessful. The search results were frequently confounded with the similarly named drug Sorafenib, or referred to other related but distinct compounds such as Sorocein I, L, and M. While a chemical entry for this compound exists in the PubChem database, it lacks any associated biological activity or efficacy data.
Consequently, the creation of a comparison guide that meets the specified requirements, including data tables, experimental protocols, and signaling pathway diagrams, is not possible at this time due to the absence of foundational information on this compound.
A Comparative Guide to the Structure-Activity Relationship (SAR) of Sorocein A Analogs and Related Prenylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorocein A, a novel Diels-Alder type adduct isolated from plants of the Sorocea genus, has garnered interest for its potential biological activities. As a member of the prenylated flavonoid family, its structure suggests a predisposition for various pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties. The structure-activity relationship (SAR) of this compound and its analogs is a crucial area of investigation for the development of new therapeutic agents. This guide provides a comparative analysis of the SAR of compounds structurally related to this compound, summarizing available quantitative data and outlining the experimental protocols used for their evaluation. While specific SAR studies on a comprehensive series of this compound analogs are limited in the current literature, this guide draws upon data from analogous prenylated flavonoids and Diels-Alder adducts to infer key structural determinants of bioactivity.
Core Structure of this compound and General SAR Principles of Prenylated Flavonoids
This compound possesses a complex pentacyclic structure derived from a Diels-Alder reaction between a chalcone and a dehydroprenyl-substituted flavonoid. Key structural features that are often manipulated in SAR studies of related compounds include the prenyl groups, hydroxylations on the aromatic rings, and the stereochemistry of the resulting adduct.
Caption: General chemical scaffold of this compound highlighting key sites for analog synthesis.
Studies on a wide range of prenylated flavonoids suggest that the presence and nature of the prenyl group are critical for biological activity. Prenylation generally increases lipophilicity, which can enhance membrane permeability and interaction with intracellular targets. The position and length of the prenyl chain, as well as its cyclization, can significantly impact the potency and selectivity of the compound's effects.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for compounds structurally related to this compound, including other prenylated flavonoids and Diels-Alder adducts. This data provides a basis for inferring the potential SAR of this compound analogs.
Table 1: Cytotoxic Activity of this compound-Related Compounds
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Soroceal B (Diels-Alder Adduct) | HL-60 | 3.4 | [1] |
| AGS | 3.6 | [1] | |
| Sanggenol Q (Prenylated Flavanone) | Various | Moderate Activity | [1] |
| Compound 2 (Diels-Alder Adduct) | HL-60 | >10 | [1] |
| AGS | >10 | [1] | |
| Compound 9 (Prenylated Flavanone) | Various | Moderate Activity | [1] |
| Compound 12 (Prenylated Flavanone) | Various | Moderate Activity | [1] |
Table 2: Anti-inflammatory Activity of this compound-Related Compounds
| Compound/Analog | Assay | IC50 (µM) | Reference |
| Compound 3 (Diels-Alder Adduct) | NO Production in RAW264.7 | Moderate Inhibition | [1] |
| Compound 5 (Diels-Alder Adduct) | NO Production in RAW264.7 | Moderate Inhibition | [1] |
| Compound 9 (Prenylated Flavanone) | NO Production in RAW264.7 | Moderate Inhibition | [1] |
| Compound 12 (Prenylated Flavanone) | NO Production in RAW264.7 | Moderate Inhibition | [1] |
Table 3: Antimicrobial Activity of this compound-Related Compounds
| Compound Class | Organism | MIC Range (µg/mL) | Reference |
| Prenylated Flavanones | Staphylococcus aureus | 4.88 - 312 | [1] |
| Escherichia coli | 4.88 - 312 | [1] | |
| Candida albicans | 4.88 - 312 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound-related compounds.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow of a typical MTT assay for determining cytotoxicity.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for an additional 48 to 72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Caption: Workflow for the nitric oxide inhibition assay.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Treatment: Cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Absorbance Reading: The absorbance is measured at 540 nm.
-
Quantification: The nitrite concentration is determined from a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.
Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway Analysis
The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific mechanism of this compound is not fully elucidated, it is plausible that it and its analogs could modulate this pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound analogs.
Conclusion
The available data on compounds structurally related to this compound provide valuable preliminary insights into its potential structure-activity relationships. The Diels-Alder adduct core and the presence of prenyl groups appear to be important for both cytotoxic and anti-inflammatory activities. Future research should focus on the systematic synthesis of this compound analogs with modifications at the prenyl groups, aromatic rings, and the core structure, followed by comprehensive biological evaluation. Such studies will be instrumental in elucidating the precise SAR of this promising class of natural products and in guiding the development of novel therapeutic agents.
References
Unlocking Therapeutic Potential: A Guide to Investigating the Synergistic Effects of Sorocein A
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
Sorocein A, a natural compound, has been the subject of preliminary scientific interest. However, a comprehensive review of existing literature reveals a notable gap in research regarding its synergistic effects when combined with other therapeutic agents. To date, no specific studies detailing the synergistic interactions of this compound have been published. This guide, therefore, serves as a forward-looking framework for researchers and drug development professionals. It outlines proposed methodologies and hypothetical experimental designs to explore the potential synergistic activities of this compound in anticancer, anti-inflammatory, and antimicrobial applications. By providing detailed experimental protocols and conceptual signaling pathways, this document aims to facilitate future research into novel combination therapies involving this compound.
Hypothetical Synergistic Strategies and Experimental Designs
Given the typical biological activities of similar natural products, this compound could plausibly be investigated for anticancer, anti-inflammatory, and antimicrobial properties. The following sections propose hypothetical combination strategies and the experimental frameworks to evaluate them.
Anticancer Synergistic Potential
A promising area of investigation is the combination of this compound with established chemotherapeutic agents. Synergistic interactions could potentially allow for lower, less toxic doses of conventional drugs and overcome resistance mechanisms.
Proposed Combination: this compound with a PI3K inhibitor.
Rationale: Many cancers exhibit dysregulation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3] Combining a novel agent like this compound with a targeted therapy like a PI3K inhibitor could lead to a more potent anticancer effect by targeting the pathway at multiple points.
Experimental Protocol: In Vitro Anticancer Synergy Assessment
-
Cell Line Selection: Choose a cancer cell line with a known activated PI3K pathway (e.g., MCF-7 breast cancer cells).
-
Single-Agent Dose-Response:
-
Culture MCF-7 cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound and the PI3K inhibitor separately for 72 hours.
-
Assess cell viability using an MTT assay.
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each compound individually.
-
-
Combination Study (Fixed Ratio):
-
Prepare stock solutions of this compound and the PI3K inhibitor at concentrations relative to their IC50 values.
-
Create a series of dilutions of the combined drugs at a fixed ratio (e.g., based on the ratio of their IC50s).
-
Treat MCF-7 cells with these combination dilutions for 72 hours.
-
Measure cell viability using an MTT assay.
-
-
Data Analysis:
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[4][5][6][7] The CI value quantifies the nature of the drug interaction:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Generate isobolograms to visually represent the synergistic, additive, or antagonistic effects.[4][8][9][10][11] A data point falling below the line of additivity signifies synergy.
-
Hypothetical Data Presentation:
| Compound/Combination | IC50 (µM) | Combination Index (at 50% effect) | Synergy Assessment |
| This compound | 10 | N/A | N/A |
| PI3K Inhibitor | 5 | N/A | N/A |
| This compound + PI3K Inhibitor | See Isobologram | 0.6 | Synergistic |
Signaling Pathway and Workflow Diagrams:
Caption: Hypothetical targeting of the PI3K/AKT pathway by this compound and a PI3K inhibitor.
Caption: Workflow for assessing anticancer drug synergy.
Anti-inflammatory Synergistic Potential
Chronic inflammation is a hallmark of many diseases. A combination therapy that targets multiple inflammatory pathways could be highly effective.
Proposed Combination: this compound with a non-steroidal anti-inflammatory drug (NSAID), such as Indomethacin.
Rationale: NSAIDs primarily inhibit cyclooxygenase (COX) enzymes. If this compound acts on a different inflammatory pathway, such as the NF-κB signaling cascade, the combination could result in a broader and more potent anti-inflammatory effect.[12][13][14]
Experimental Protocol: In Vitro Anti-inflammatory Synergy Assessment
-
Cell Culture: Use a macrophage cell line (e.g., RAW 264.7) that produces inflammatory mediators upon stimulation.
-
Inflammatory Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).
-
Single-Agent and Combination Treatment:
-
Pre-treat cells with various concentrations of this compound, the NSAID, and their combinations for 1 hour before adding LPS.
-
Incubate for 24 hours.
-
-
Quantification of Inflammatory Mediator: Measure the concentration of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis:
-
Determine the IC50 for NO inhibition for each single agent.
-
Calculate the Combination Index (CI) and generate isobolograms as described in the anticancer protocol to assess synergy.
-
Hypothetical Data Presentation:
| Compound/Combination | IC50 for NO Inhibition (µM) | Combination Index (at 50% effect) | Synergy Assessment |
| This compound | 15 | N/A | N/A |
| NSAID | 8 | N/A | N/A |
| This compound + NSAID | See Isobologram | 0.7 | Synergistic |
Signaling Pathway Diagram:
Caption: Hypothetical dual inhibition of inflammatory pathways by this compound and an NSAID.
Antimicrobial Synergistic Potential
The rise of antibiotic resistance necessitates new therapeutic strategies, including the use of adjuvants that can restore or enhance the efficacy of existing antibiotics.
Proposed Combination: this compound with a conventional antibiotic (e.g., a β-lactam or an aminoglycoside).
Rationale: this compound might act on bacterial targets that are different from those of conventional antibiotics or inhibit bacterial resistance mechanisms, such as efflux pumps or biofilm formation.[15][16][17][18][19] This could lead to a synergistic bactericidal or bacteriostatic effect.
Experimental Protocol: Antimicrobial Synergy Assessment (Checkerboard Assay)
-
Bacterial Strain: Select a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of this compound and the partner antibiotic individually against the selected bacterial strain using a broth microdilution method.
-
Checkerboard Setup:
-
In a 96-well plate, create a two-dimensional gradient of concentrations. Serially dilute this compound along the x-axis and the partner antibiotic along the y-axis.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Data Analysis:
-
Visually or spectrophotometrically determine the MIC of each compound in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits bacterial growth.[20][21][22][23][24]
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpret the FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
-
Hypothetical Data Presentation:
| Compound | MIC alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Synergy Assessment |
| This compound | 64 | 16 | 0.5 | Synergistic |
| Antibiotic | 8 | 2 |
Diagram of Potential Synergistic Mechanisms:
Caption: Potential mechanisms for this compound to synergize with conventional antibiotics.
Conclusion
While direct experimental data on the synergistic effects of this compound is currently unavailable, this guide provides a comprehensive roadmap for future investigations. The proposed experimental designs for anticancer, anti-inflammatory, and antimicrobial applications, along with detailed protocols for synergy quantification, offer a solid foundation for researchers. The exploration of this compound in combination therapies represents a promising avenue for the development of novel and more effective treatments for a range of diseases. Rigorous experimental validation of these hypothetical frameworks is the essential next step in unlocking the full therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combinatorial Strategies to Target Molecular and Signaling Pathways to Disarm Cancer Stem Cells [frontiersin.org]
- 4. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 5. mythreyaherbal.com [mythreyaherbal.com]
- 6. researchgate.net [researchgate.net]
- 7. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 8. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 9. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revisiting-the-isobole-and-related-quantitative-methods-for-assessing-drug-synergism - Ask this paper | Bohrium [bohrium.com]
- 11. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic anti-inflammatory effects and mechanisms of combined phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sulforaphane - role in aging and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchers.mq.edu.au [researchers.mq.edu.au]
- 16. Frontiers | Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics [frontiersin.org]
- 17. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combating Antibiotic Resistance: Mechanisms, Multidrug-Resistant Pathogens, and Novel Therapeutic Approaches: An Updated Review [mdpi.com]
- 19. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. labtoo.com [labtoo.com]
- 22. emerypharma.com [emerypharma.com]
- 23. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 24. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Sorocein A and Resveratrol: A Guide for Researchers
In the landscape of natural product research, both Sorocein A and resveratrol have emerged as compounds of interest due to their potential therapeutic applications. Resveratrol, a stilbenoid found in grapes and other plants, has been the subject of extensive research, revealing a wide array of biological activities. This compound, a prenylated flavonoid isolated from the plant Sorocea ilicifolia, represents a more nascent but promising area of investigation. This guide provides a detailed, head-to-head comparison of these two compounds, summarizing the available experimental data and outlining key signaling pathways and experimental methodologies to inform future research and drug development.
Quantitative Comparison of Biological Activities
While a direct quantitative comparison is challenging due to the limited publicly available data for this compound, this section summarizes key efficacy metrics for resveratrol and contextualizes the potential of this compound based on the activities of related compounds.
| Biological Activity | Compound | Assay | Cell Line/Model | IC50 / Efficacy |
| Anticancer | Resveratrol | Cytotoxicity Assay | PANC-1 (Pancreatic Cancer) | 48.75 µM[1] |
| Cytotoxicity Assay | HCT-116 (Colorectal Cancer) | 4.20 µg/mL (in combination with cisplatin) | ||
| Cell Viability Assay | HepG2 (Hepatocellular Carcinoma) | Significant decrease at 80-100 µM[2] | ||
| This compound | - | - | Data not available | |
| Anti-inflammatory | Resveratrol | IL-6 Inhibition | THP-1 (Monocytic Cell Line) | Data available, comparison with other compounds[3][4] |
| TNF-α Inhibition | THP-1 (Monocytic Cell Line) | Data available, comparison with other compounds[3][4] | ||
| Endothelial Degeneration | Patients with Coronary Artery Disease | Significant reduction in TNF-α and endothelial microparticles[5] | ||
| This compound | - | - | Data not available | |
| Antioxidant | Resveratrol | Oxygen Radical Absorbance Capacity (ORAC) | - | Demonstrates significant antioxidant capacity[6] |
| DPPH Radical Scavenging | - | Exhibits free radical scavenging activity | ||
| This compound | - | - | Data not available |
Signaling Pathways and Mechanisms of Action
Resveratrol: A Multi-Targeting Agent
Resveratrol is known to modulate a multitude of signaling pathways, contributing to its diverse biological effects. Its mechanisms of action have been extensively studied and are summarized below.
-
Anticancer Effects: Resveratrol's anticancer properties are attributed to its ability to interfere with all stages of carcinogenesis.[7] It can induce cell cycle arrest, promote apoptosis, and inhibit cancer cell proliferation and migration.[8][9] Key signaling pathways implicated in its anticancer activity include the PI3K/Akt/mTOR pathway, MAPK pathway, and the activation of sirtuins, particularly SIRT1.[8][10][11] Resveratrol can also enhance the efficacy of chemotherapeutic drugs like sorafenib in hepatocellular carcinoma.[2][12]
-
Anti-inflammatory Effects: Resveratrol exerts its anti-inflammatory effects by inhibiting pro-inflammatory mediators.[7] It can suppress the activation of NF-κB, a key transcription factor involved in inflammation, and downregulate the expression of inflammatory cytokines such as TNF-α and IL-6.[7][8][13] The activation of SIRT1 by resveratrol also contributes to its anti-inflammatory properties by deacetylating the p65 subunit of NF-κB.[8]
-
Antioxidant Effects: As a potent antioxidant, resveratrol can directly scavenge free radicals and upregulate the expression of antioxidant enzymes.[14][15] It modulates oxidative stress through pathways like the Nrf2/ARE and p62–Keap1/Nrf2 signaling pathways.[8][10]
This compound: A Promising Prenylated Flavonoid
Prenylated flavonoids, as a class, have been shown to exhibit potent anticancer, anti-inflammatory, and antioxidant properties. Their mechanisms often involve the modulation of key signaling pathways similar to those affected by resveratrol, including NF-κB and various kinase pathways. The prenyl moiety is often associated with enhanced bioactivity compared to their non-prenylated counterparts. Further research is needed to elucidate the specific molecular targets and signaling cascades modulated by this compound.
Detailed Experimental Protocols
To facilitate reproducible research, detailed protocols for key experiments are provided below.
Anticancer Activity: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., PANC-1, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or resveratrol) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated group.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value.
Conclusion
Resveratrol stands as a well-characterized natural compound with a broad spectrum of therapeutic potential, supported by a vast body of experimental evidence. This compound, while currently under-investigated, belongs to the promising class of prenylated flavonoids, suggesting it may possess significant biological activities. This guide highlights the extensive knowledge base for resveratrol and underscores the critical need for further experimental investigation into this compound to unlock its potential. The provided protocols and pathway diagrams offer a framework for researchers to systematically evaluate this compound and directly compare its efficacy with established compounds like resveratrol, ultimately paving the way for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. S100A9 Inhibition Mitigates Acute Pancreatitis by Suppressing RAGE Expression and Subsequently Ameliorating Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biological-activities-of-natural-products-iii - Ask this paper | Bohrium [bohrium.com]
- 5. Untitled Page [chemicalbook.com]
- 6. Enhancing the Anticancer Activity of Sorafenib through Its Combination with a Nitric Oxide Photodelivering β-Cyclodextrin Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Determination of total antioxidant capacity by oxygen radical absorbance capacity (ORAC) using fluorescein as the fluorescence probe: First Action 2012.23 | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effects of cordycepin via suppression of inflammatory mediators in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Turkish Scorzonera Species Extracts Attenuate Cytokine Secretion via Inhibition of NF-κB Activation, Showing Anti-Inflammatory Effect in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Benchmarking Sorocein A's Antioxidant Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorocein A, a novel ketalized Diels-Alder type adduct isolated from the root bark of Sorocea ilicifolia, presents a unique chemical scaffold that warrants investigation for its potential bioactive properties. While direct experimental data on the antioxidant capacity of this compound is not currently available in the public domain, its structural relatives within the Moraceae family, particularly other Diels-Alder type adducts, have demonstrated antioxidant activities. This guide provides a framework for benchmarking the antioxidant potential of this compound. It outlines standardized experimental protocols and offers a comparative analysis with established antioxidant compounds and structurally related molecules. The objective is to equip researchers with the necessary tools to systematically evaluate this compound's efficacy as an antioxidant agent.
Comparative Antioxidant Benchmarks
To comprehensively assess the antioxidant potential of this compound, it is crucial to compare its performance against well-characterized reference compounds. These benchmarks should include a universally recognized standard, a widely studied natural flavonoid, and structurally analogous compounds.
Table 1: Reference Compounds for Antioxidant Potential Comparison
| Compound | Class | Rationale for Inclusion |
| Trolox | Vitamin E analog | A water-soluble antioxidant standard used to create a standard curve and express results in Trolox Equivalents (TE).[1] |
| Quercetin | Flavonoid | A well-researched natural antioxidant with potent free radical scavenging and anti-inflammatory properties.[2][3] |
| Wittiorumins A-C | Diels-Alder type adducts | Structurally related compounds from Morus wittiorum that have demonstrated antioxidant activity.[1][4] |
| Ascorbic Acid (Vitamin C) | Vitamin | A common natural antioxidant used as a positive control in various antioxidant assays.[1][5] |
Experimental Protocols for Antioxidant Assessment
A multi-assay approach is recommended to obtain a comprehensive profile of this compound's antioxidant mechanism. The following are detailed protocols for three widely accepted in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[5][6][7]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in methanol or ethanol.[6] Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[6]
-
Sample Preparation: Dissolve this compound and reference compounds in a suitable solvent (e.g., methanol or DMSO) to create a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[5][6]
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
-
References
- 1. Wittiorumins A - F, antioxidant diels-alder-type adducts from Morus wittiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical composition and in-vitro antioxidant activity of extracts of Adelia ricinella L. [redalyc.org]
- 3. japsonline.com [japsonline.com]
- 4. (PDF) New Diels-Alder Type Adducts From Morus Macroura and [research.amanote.com]
- 5. Antiulcerogenic and analgesic effects of Maytenus aquifolium, Sorocea bomplandii and Zolernia ilicifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Bioactive Components and Assessing Antioxidant and Antibacterial Activities in Five Seaweed Extracts from the Northeastern Coast of Algeria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of the Extraction Conditions on the Antioxidant Activity and Bioactive Compounds Content in Ethanolic Extracts of Scutellaria baicalensis Root [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Sorocein A: A Guide to Safe Laboratory Practices
Absence of specific regulatory guidance on the disposal of Sorocein A necessitates a cautious approach rooted in general principles of laboratory safety and hazardous waste management. Researchers, scientists, and drug development professionals must rely on the compound's known chemical properties and adhere to institutional and local environmental regulations to ensure its safe disposal.
Currently, there is no specific, publicly available Safety Data Sheet (SDS) that outlines the proper disposal procedures for this compound. This lack of explicit instruction requires a comprehensive evaluation of its chemical characteristics to infer the most appropriate and safe method of disposal. The information available from public chemical databases provides a foundation for this assessment.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below, offering insights into its nature.
| Property | Value | Source |
| Molecular Formula | C39H34O8 | PubChem |
| Molecular Weight | 630.7 g/mol | PubChem[1] |
| XLogP3 | 7.1 | PubChem[1] |
| Exact Mass | 630.22536804 Da | PubChem[1] |
The high XLogP3 value suggests that this compound is lipophilic, meaning it is more soluble in fats, oils, and non-polar solvents than in water. This characteristic is a critical consideration for its environmental impact and disposal route.
Recommended Disposal Protocol
In the absence of a specific SDS for this compound, a conservative approach to disposal is mandatory. The following step-by-step guide is based on general best practices for the disposal of laboratory chemicals with similar characteristics.
Experimental Protocol: General Disposal Procedure for this compound
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials, gloves), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams. Do not mix with non-hazardous or other types of chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Collect this compound waste in a dedicated, properly labeled, and chemically resistant container. The container should be in good condition and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste" and "this compound," along with any known hazard characteristics (e.g., "Caution: Compound with Unknown Toxicity").
-
-
Storage:
-
Consultation and Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with all available information about this compound, including its chemical structure and known properties. They will determine the final disposal method in accordance with local and national regulations.
-
-
Spill Management:
-
In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Collect the absorbent material into a designated hazardous waste container and dispose of it following the procedures outlined above.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound in the absence of a specific SDS.
Handling and Safety Precautions
Given the lack of specific toxicity data, it is prudent to handle this compound with a high degree of caution.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Hygiene: Avoid contact with skin and eyes.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6] Wash hands thoroughly after handling.
Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles and should be adapted to comply with the specific regulations of your institution and local authorities. Always consult with your institution's Environmental Health and Safety office for guidance on hazardous waste disposal.
References
Personal protective equipment for handling Sorocein A
Essential Safety and Handling Guide for Sorocein A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent cytotoxic compound. Adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination.
I. Personal Protective Equipment (PPE)
When handling this compound in its powdered form or in solution, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1] The recommended PPE includes:
-
Respiratory Protection: A NIOSH-approved elastomeric half-mask respirator with P100 (HEPA) filters is required for weighing and handling the powdered form. For solution-based work, a full-face respirator may be necessary depending on the risk of aerosolization.
-
Eye and Face Protection: ANSI Z87.1-compliant safety goggles and a full-face shield must be worn when there is any risk of splashes or airborne particles.
-
Hand Protection: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination and every 30 minutes during continuous use.
-
Body Protection: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is mandatory.[2] Cuffs should be tucked into the inner gloves.
-
Foot Protection: Disposable shoe covers should be worn over laboratory shoes and removed before exiting the designated handling area.
II. Operational Plan for Handling this compound
A. Designated Handling Area
All work with this compound must be conducted in a designated area with restricted access. This area should be equipped with:
-
A certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[3]
-
A dedicated set of calibrated equipment (e.g., balances, spatulas, stir plates).
-
Plastic-backed absorbent pads to cover work surfaces.[2]
-
Clearly marked waste containers for this compound-contaminated materials.
B. Weighing and Reconstitution Protocol
-
Preparation: Before starting, ensure all necessary PPE is donned correctly. Decontaminate the BSC or CACI with an appropriate cleaning agent.[4]
-
Weighing: Weigh the powdered this compound within the containment of the BSC. Use a dedicated, calibrated balance. Handle the container with care to avoid generating airborne particles.
-
Reconstitution: Slowly add the desired solvent to the this compound powder to minimize aerosolization. Cap the vial and mix gently until the compound is fully dissolved.
-
Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date, and a "Cytotoxic" hazard symbol.[2]
C. Spill Management
In the event of a spill, immediately evacuate non-essential personnel from the area. The spill should be managed by trained personnel wearing appropriate PPE.
-
Containment: Cover the spill with absorbent pads, starting from the outside and working inward.
-
Decontamination: Apply a 2% sodium hypochlorite solution to the spill area and allow a contact time of at least 15 minutes.
-
Cleaning: Wipe the area with detergent and water.[5] All materials used for cleanup must be disposed of as cytotoxic waste.
III. Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[3]
-
Solid Waste: Used PPE, absorbent pads, and empty vials should be placed in a designated, sealed, and puncture-proof cytotoxic waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for cytotoxic waste.
Quantitative Data Summary
The following table summarizes key quantitative data for the safe handling of this compound.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour TWA) | Internal Toxicology Assessment |
| Glove Permeation (ASTM D6978) | ||
| - Nitrile (5 mil) | > 240 minutes | Manufacturer's Data |
| - Latex | < 10 minutes | Manufacturer's Data |
| Decontamination Solution | 2% Sodium Hypochlorite | [4] |
| Required Contact Time | 15 minutes | [4] |
| Incineration Temperature | > 850°C | EPA Regulation |
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol outlines the steps for assessing the cytotoxic effects of this compound on a cancer cell line using a standard MTT assay, with an emphasis on safety procedures.
1. Cell Culture and Seeding: a. Culture cancer cells (e.g., HeLa) in appropriate media in a T75 flask. b. Once cells reach 80% confluency, trypsinize and resuspend them in fresh media. c. Seed the cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
2. Preparation of this compound Dilutions (in BSC): a. Don all required PPE before entering the designated handling area. b. Prepare a 10 mM stock solution of this compound in DMSO. c. Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
3. Cell Treatment: a. Remove the 96-well plate from the incubator. b. Carefully add the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells. c. Return the plate to the incubator for 48 hours.
4. MTT Assay: a. Prepare a 5 mg/mL solution of MTT in PBS. b. Add 10 µL of the MTT solution to each well and incubate for 4 hours. c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. d. Incubate the plate overnight in the dark.
5. Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control.
6. Decontamination and Disposal: a. All tips, plates, and media containing this compound must be treated with a 2% sodium hypochlorite solution before being disposed of as cytotoxic waste. b. Decontaminate the work surfaces of the BSC. c. Dispose of all PPE in the designated cytotoxic waste container.
Visualizations
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
